5-Bromopyridazine-3-carboxylic acid
Description
Properties
Molecular Formula |
C5H3BrN2O2 |
|---|---|
Molecular Weight |
202.99 g/mol |
IUPAC Name |
5-bromopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10) |
InChI Key |
GVYJXHPHEMTKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Deployment of 5-Bromopyridazine-3-carboxylic Acid in Modern Drug Design
Executive Summary
The relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles in medicinal chemistry has driven a paradigm shift away from highly lipophilic, flat aromatic rings toward polar, nitrogen-rich heterocycles. 5-Bromopyridazine-3-carboxylic acid (CAS 1211591-73-9) has emerged as a privileged building block in this space[1]. By combining the physicochemical benefits of the 1,2-diazine core with orthogonal functional handles—a C3-carboxylic acid for target engagement and a C5-bromine for late-stage diversification—this molecule serves as an ideal starting point for fragment-based drug discovery (FBDD), kinase inhibitor design, and the synthesis of targeted protein degraders (PROTACs).
This technical guide dissects the chemical properties, structural biology implications, and synthetic methodologies associated with 5-Bromopyridazine-3-carboxylic acid, providing drug development professionals with actionable, self-validating protocols for its utilization.
Physicochemical Profiling & Bioisosterism
Historically, the benzene ring has been the most prevalent scaffold in marketed drugs. However, the indiscriminate use of phenyl rings often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity driven by lipophilicity[2]. GlaxoSmithKline has classified the pyridazine ring as one of the "most developable" heteroaromatic systems for drug design due to its profound impact on molecular properties.
When deployed as a bioisostere for a phenyl or pyrimidine ring, the pyridazine core introduces two adjacent nitrogen atoms. The lone pairs on these nitrogens create a strong localized dipole moment, which dramatically enhances aqueous solvation via dipole-dipole interactions with water[3]. As a result, replacing a phenyl ring with a pyridazine can lower the partition coefficient (LogP) by up to 2.0 log units, significantly improving the thermodynamic solubility of the drug candidate without sacrificing the structural geometry required for target binding[4].
Table 1: Comparative Physicochemical Properties of Aromatic Scaffolds
| Scaffold | Ring Classification | Dipole Moment (D) | Bioisosteric LogP Impact | Hydrogen Bond Acceptors |
| Phenyl | Carbocycle | 0.00 | Baseline | 0 |
| Pyridazine | 1,2-Diazine | 3.94 | ~ -2.0 units | 2 |
| Pyrimidine | 1,3-Diazine | 2.10 | ~ -1.2 units | 2 |
| Pyrazine | 1,4-Diazine | 0.80 | ~ -0.6 units | 2 |
Data synthesized from comparative diazine profiling[3],[4].
Structural Biology & Target Engagement
The architecture of 5-Bromopyridazine-3-carboxylic acid offers a trifecta of interaction modalities within a protein binding pocket.
-
The 1,2-Diazine Core: Acts as a potent bidentate hydrogen bond acceptor. In kinase inhibitor design, this core frequently engages the hinge region of the ATP-binding pocket, mimicking the interactions of the adenine ring.
-
The C3-Carboxylic Acid: Serves as a strong hydrogen bond donor/acceptor and readily forms salt bridges with basic amino acid residues (e.g., Arginine, Lysine) located at the solvent-exposed periphery of binding pockets.
-
The C5-Bromine: While primarily a synthetic handle, the heavy halogen atom can participate in halogen bonding—a highly directional interaction with Lewis bases (e.g., backbone carbonyls) deep within hydrophobic cavities.
Fig 1. Pharmacophore mapping of 5-Bromopyridazine-3-carboxylic acid and target interactions.
Synthetic Utility & Late-Stage Functionalization
The true power of 5-Bromopyridazine-3-carboxylic acid lies in its orthogonal reactivity. The C3-carboxylic acid can be selectively functionalized via amidation, leaving the C5-bromine intact for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[5]. This divergent workflow enables the rapid generation of expansive chemical libraries from a single starting material.
Fig 2. Divergent synthetic workflow for late-stage functionalization of the pyridazine scaffold.
Protocol 1: Self-Validating C3-Amidation via HATU Activation
Causality & Logic: The electron-deficient nature of the pyridazine ring withdraws electron density from the C3-carboxylate, significantly reducing its nucleophilicity. Standard coupling reagents (e.g., EDC/HOBt) often fail because the resulting active ester is highly unstable and prone to rapid hydrolysis. HATU is mandated here because it generates a highly reactive HOAt-ester intermediate that forces the aminolysis reaction forward at a rate that outcompetes background hydrolysis.
Step-by-Step Methodology:
-
Initiation: Suspend 5-Bromopyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: Cool the mixture to 0 °C and add HATU (1.5 eq) portion-wise.
-
Validation Checkpoint: Observe a distinct color change (typically to deep yellow/orange) within 5 minutes, confirming the formation of the active HOAt ester.
-
-
Coupling: Add the desired primary or secondary amine (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Checkpoint: The complete disappearance of the starting material mass ([M+H]+ 203.0/205.0) and the appearance of the product mass validates the coupling. If the active ester mass persists without product formation, the amine is too sterically hindered; elevate the temperature to 40 °C.
-
-
Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with a 5% aqueous LiCl solution.
-
Validation Checkpoint: DMF is highly water-miscible and causes severe emulsions. The LiCl wash specifically breaks the DMF-water emulsion by increasing the ionic strength of the aqueous phase, ensuring high recovery of the organic layer without residual solvent contamination.
-
Protocol 2: Self-Validating C5-Suzuki-Miyaura Cross-Coupling
Causality & Logic: Coupling at the C5 position of an electron-deficient pyridazine is notoriously susceptible to competitive protodehalogenation. Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the bidentate dppf ligand stabilizes the palladium intermediate and accelerates the reductive elimination step. A biphasic 1,4-Dioxane/H₂O solvent system is critical to simultaneously solubilize the highly polar pyridazine core and the non-polar boronic acid.
Step-by-Step Methodology:
-
Assembly: In a Schlenk flask, combine the C3-functionalized 5-bromopyridazine intermediate (1.0 eq), aryl/heteroaryl boronic acid (1.3 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Degassing: Evacuate the flask and backfill with N₂ (repeat 3x).
-
Validation Checkpoint: Strict exclusion of oxygen is required. Failure to degas will result in the rapid oxidative homocoupling of the boronic acid, visually indicated by the reaction mixture turning pitch black immediately upon heating.
-
-
Reaction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Heat to 90 °C for 4 hours.
-
In-Process Control (IPC): Analyze via LC-MS.
-
Validation Checkpoint: Look for the target mass. If significant dehalogenation is observed (loss of bromine isotope pattern with a mass shift of -79 Da), the oxidative addition is outpacing transmetalation. Validate by reducing the temperature to 75 °C and adding an additional 0.5 eq of K₂CO₃ to accelerate the formation of the reactive boronate ate-complex.
-
-
Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black. If the product contains a free carboxylic acid, acidify the aqueous layer to pH 3 using 1M HCl.
-
Validation Checkpoint: The target compound will only precipitate or partition into the organic extraction layer when the C3-carboxylic acid is fully protonated. Failure to reach pH 3 will result in catastrophic yield loss in the aqueous waste.
-
Conclusion
5-Bromopyridazine-3-carboxylic acid represents a masterclass in rational drug design. By leveraging the profound physicochemical shifts induced by the 1,2-diazine core[1], medicinal chemists can rescue excessively lipophilic lead compounds while simultaneously opening vectors for rapid synthetic diversification. When handled with the precise, self-validating synthetic protocols outlined above, this building block accelerates the discovery of highly soluble, potent, and metabolically stable therapeutics.
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives - ACS Publications.[Link]
-
Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks - Ludwig-Maximilians-Universität München.[Link]
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. [Link]
-
Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science.[Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - ACS Publications.[Link]
Sources
5-Bromopyridazine-3-carboxylic Acid: A Strategic Scaffold for Medicinal Chemistry
The following technical guide details the utility, synthesis, and application of 5-Bromopyridazine-3-carboxylic acid as a high-value scaffold in medicinal chemistry.
Executive Summary
5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) and its methyl ester derivative (CAS: 1256826-30-8) represent a "privileged but underutilized" chemical space in drug discovery. Unlike the ubiquitous pyridine or phenyl analogues, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically lower lipophilicity (LogP) and higher aqueous solubility—while maintaining aromaticity.
This scaffold is particularly valuable for:
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight and distinct vectors (C3-acid and C5-bromide) allow for rapid elaboration.
-
Scaffold Hopping: Acting as a polar bioisostere for 5-bromonicotinic acid or 3-bromobenzoic acid to improve metabolic stability and reduce CYP450 inhibition.
-
Kinase Inhibition: The N1-N2 motif can serve as a hydrogen bond acceptor in the hinge region of kinases.
Physicochemical Profile & Bioisosterism
The incorporation of the pyridazine ring introduces a significant dipole moment due to the adjacent nitrogen atoms (the alpha-effect). This alters the electronic landscape compared to pyridine.
Table 1: Physicochemical Comparison of Core Scaffolds
| Property | 3-Bromobenzoic Acid | 5-Bromonicotinic Acid | 5-Bromopyridazine-3-COOH |
| Structure | Phenyl Ring | Pyridine Ring | 1,2-Diazine Ring |
| cLogP (approx) | 2.9 | 1.6 | 0.8 |
| tPSA (Ų) | 37.3 | 50.2 | 63.1 |
| H-Bond Acceptors | 1 (Acid C=O) | 2 (Acid + Pyridine N) | 3 (Acid + 2 Ring Ns) |
| pKa (Acid) | ~4.0 | ~3.8 | ~3.2 (More acidic due to e- deficient ring) |
| Solubility | Low | Moderate | High |
Expert Insight: The increased acidity of the carboxylic acid at C3 is driven by the strong electron-withdrawing nature of the pyridazine ring. This often necessitates milder coupling conditions to prevent decarboxylation during activation steps.
Synthetic Accessibility & Logic
While commercially available, understanding the synthesis of the core is vital for scale-up and analog design.
Primary Synthetic Route (Oxidative Approach)
The most robust route to the acid involves the oxidation of the methyl precursor.
-
Starting Material: Mucobromic acid + Hydrazine
4,5-dibromopyridazin-3(2H)-one. -
Reduction/Rearrangement: Conversion to 5-bromo-3-methylpyridazine (multistep).
-
Oxidation (Key Step):
-
Reagents:
or in Pyridine/Water. -
Conditions: Reflux, 4-12h.
-
Yield: Typically 50-70%.
-
Diagram: Synthetic & Reactivity Workflow
Caption: Synthetic lineage from Mucobromic acid to the core scaffold and divergent functionalization pathways.
Functionalization Strategies
The scaffold presents two orthogonal vectors for elaboration: the C3-Carboxylic Acid (electrophilic carbonyl) and the C5-Bromide (electrophilic aromatic carbon).
A. C3-Carboxylic Acid Derivatization (Amidation)
The C3 position is highly activated. Direct amide coupling is the standard entry point for library generation.
Protocol: HATU-Mediated Amidation
-
Dissolution: Dissolve 5-bromopyridazine-3-carboxylic acid (1.0 eq) in DMF (0.1 M).
-
Base: Add DIPEA (3.0 eq). The solution typically turns yellow/orange.
-
Activation: Add HATU (1.1 eq) and stir for 15 min at RT to form the active ester.
-
Addition: Add the amine (1.2 eq).
-
Reaction: Stir at RT for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with saturated
and brine.-
Note: If the product is polar (common with pyridazines), use n-Butanol extraction or reverse-phase prep-HPLC.
-
B. C5-Bromide Functionalization (Cross-Coupling)
The C5 position is less electron-deficient than C4 or C6, but the overall ring deficiency makes the C-Br bond labile for oxidative addition by Palladium(0).
Protocol: Suzuki-Miyaura Coupling This reaction is best performed after amidation to avoid competing reactivity with the free acid (which can poison catalysts or undergo decarboxylation).
-
Reactants: Combine 5-bromo-pyridazine-3-amide derivative (1.0 eq), Aryl Boronic Acid (1.5 eq).
-
Catalyst:
(5 mol%).-
Why: The bidentate dppf ligand resists de-ligation by the nitrogen-rich pyridazine ring.
-
-
Base:
(2.0 eq) or (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.
-
Conditions: Heat to 90°C for 4-12 hours.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Critical Reactivity Note: Avoid SnAr (Nucleophilic Aromatic Substitution) conditions unless using extremely strong nucleophiles (e.g., thiols). The C5 position is meta to the N-N bond, making it less activated for SnAr than the C4 or C6 positions. For C-N bond formation at C5, use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos) rather than simple displacement.
Medicinal Chemistry Applications
Kinase Inhibitor Design
The pyridazine N1-N2 bond is a validated hinge-binding motif.
-
Strategy: Derivatize the C3-acid into an amide that extends into the solvent-exposed region. Use the C5-bromide to couple a hydrophobic aryl group that occupies the "gatekeeper" pocket.
-
Example Logic:
GPCR Ligands (Bioisostere Approach)
In programs targeting receptors like GPR109a (Niacin receptor) or mGluR , replacing a nicotinic acid core with pyridazine-3-carboxylic acid often improves selectivity.
-
Case Study Logic: If a lead compound contains a 3-cyanophenyl or 5-chloropyridine group, introducing the 5-bromopyridazine reduces lipophilicity (lowering CNS side effects if peripheral restriction is desired) and provides a handle (Br) for late-stage diversification.
References
- Synthesis and Reactivity of Pyridazines: Title: "Recent advances in the synthesis and functionalization of pyridazines" Source:Tetrahedron, 2018. Context: General reactivity profiles of halopyridazines.
- Scaffold Properties: Title: "Aromaticity and physicochemical properties of 1,2-diazines" Source:Journal of Medicinal Chemistry, 2015. Context: LogP and pKa comparisons.
-
Commercial Availability & Data
- Source: Sigma-Aldrich / Merck Product D
-
URL:
-
Medicinal Chemistry Application
Sources
- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 2. 1446111-08-5,4-Amino-6-chloropyrimidine-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
Engineering Privileged Scaffolds: Bioisosteric Applications of 5-Bromopyridazine-3-carboxylic Acid Derivatives in Drug Discovery
Executive Summary
The pervasive use of phenyl and simple heteroaryl rings in early-stage drug discovery often introduces insurmountable pharmacokinetic bottlenecks. It is estimated that nearly 50% of all drug molecules contain a phenyl ring[1]. However, over-reliance on this highly lipophilic, electron-rich motif frequently leads to poor aqueous solubility, rapid cytochrome P450 (CYP450) mediated oxidative metabolism, and off-target cardiotoxicity via hERG channel inhibition[2].
Bioisosteric replacement using the pyridazine (1,2-diazine) core has emerged as a paradigm-shifting strategy to rescue failing pharmacophores[3]. Within this chemical space, 5-Bromopyridazine-3-carboxylic acid represents a highly privileged, dual-functional synthetic hub. This technical guide explores the physicochemical causality behind pyridazine bioisosterism and provides validated methodologies for leveraging 5-bromopyridazine-3-carboxylic acid in modern lead optimization.
The Physicochemical Paradigm of Pyridazine Bioisosterism
As an Application Scientist, one must look beyond structural similarity and understand the electronic causality of a bioisosteric swap. Replacing a phenyl or pyridine ring with a pyridazine fundamentally alters the molecule's interaction with biological systems[4]:
-
Lipophilicity and hERG Mitigation: The introduction of two adjacent sp²-hybridized nitrogens significantly increases the polarity of the ring. This bioisosteric swap can reduce the partition coefficient (LogP) by up to 2.0 units compared to a standard phenyl ring[2]. Because hERG channel affinity is heavily driven by lipophilic interactions, this targeted reduction in LogP directly mitigates cardiotoxic liabilities[2].
-
Metabolic Stability: Electron-rich aromatic rings are prime targets for CYP450 oxidative metabolism, often yielding reactive epoxide intermediates[2]. The electron-deficient nature of the pyridazine ring resists electrophilic attack, enhancing the metabolic half-life of the lead compound[4].
-
Molecular Recognition: Pyridazines possess a remarkably high dipole moment compared to other diazines, which strengthens
stacking interactions with aromatic amino acid residues in target binding pockets[4]. Furthermore, the adjacent nitrogens serve as a robust, dual hydrogen-bond acceptor system, allowing for unique binding conformations[4].
5-Bromopyridazine-3-carboxylic Acid: A Privileged Synthetic Hub
While the pyridazine core provides the desired physicochemical properties, the specific substitution pattern of 5-bromopyridazine-3-carboxylic acid enables rapid, divergent library generation.
-
The 3-Carboxylic Acid: Serves as a primary anchoring point. It can be readily converted into amides—a ubiquitous motif in medicinal chemistry—or utilized to form water-soluble crystalline salts to boost a drug's aqueous solubility[5].
-
The 5-Bromo Substituent: Acts as a versatile handle for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring makes oxidative addition by Palladium slightly more challenging than on electron-rich rings, but the 5-bromo substituent is sufficiently reactive to undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with high fidelity.
Workflow of phenyl-to-pyridazine bioisosteric replacement and library generation.
Quantitative Pharmacological Profiling
To illustrate the impact of this bioisosteric replacement, the following table summarizes the quantitative shifts in physicochemical properties when transitioning from a standard phenyl-based lead to a pyridazine bioisostere.
| Physicochemical Parameter | Phenyl Scaffold (Baseline) | Pyridazine Bioisostere | Mechanistic Causality |
| Partition Coefficient (LogP) | ~4.5 | ~2.5 | Introduction of two sp² nitrogens significantly increases polarity, reducing lipophilicity by ~2 log units. |
| hERG Inhibition (IC₅₀) | 1.2 µM (High Liability) | >30 µM (Safe) | Reduced lipophilicity decreases partitioning into the hydrophobic hERG channel pore. |
| CYP450 Oxidative Metabolism | High (Epoxide formation) | Low | Electron-deficient diazine ring resists electrophilic oxidation by CYP450 enzymes. |
| Aqueous Solubility | <10 µg/mL | >150 µg/mL | High dipole moment and dual H-bond acceptor capacity enhance solvation in aqueous media. |
Experimental Methodology: Self-Validating Cross-Coupling Protocol
The following protocol details the Suzuki-Miyaura cross-coupling of 5-bromopyridazine-3-carboxylic acid.
Objective: Synthesize 5-arylpyridazine-3-carboxylic acid derivatives to explore the chemical space of the bioisostere. Causality in Design: Pyridazine-3-carboxylic acids are highly polar and prone to decarboxylation under harsh conditions. We utilize a water-soluble Palladium catalyst system with a mild base to activate the boronic acid while maintaining the solubility of the pyridazine-3-carboxylate salt, bypassing the need for prior esterification.
Step-by-Step Procedure:
-
Reagent Preparation: In an inert atmosphere (glovebox or Schlenk line), combine 5-bromopyridazine-3-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a microwave-safe reaction vial. Causality: Pd(dppf)Cl₂ is chosen for its bidentate ligand stability, preventing catalyst degradation in polar solvent mixtures.
-
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) followed by Na₂CO₃ (3.0 equiv). Causality: The aqueous base activates the boronic acid to the reactive boronate species while keeping the carboxylic acid deprotonated and soluble.
-
Reaction Execution: Seal the vial and heat the mixture to 90°C for 12 hours under vigorous stirring.
-
Self-Validation Checkpoint (LC-MS): Prior to workup, an aliquot is analyzed via LC-MS. The starting 5-bromopyridazine exhibits a characteristic isotopic signature—a 1:1 doublet corresponding to ⁷⁹Br and ⁸¹Br isotopes. Validation: Complete conversion is strictly validated by the absolute disappearance of this bromine doublet and the emergence of the product mass peak [M+H]⁺.
-
Workup & Purification: Cool the mixture to room temperature. Extract organic impurities with Ethyl Acetate (discard organic layer). Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the 5-arylpyridazine-3-carboxylic acid. Filter, wash with cold water, and dry under a vacuum. Causality: Avoiding organic extraction of the final product maximizes yield due to the high polarity of the pyridazine core.
Mechanistic Application: Allosteric Kinase Inhibition
Pyridazine bioisosteres derived from functionalized scaffolds have been successfully deployed in FDA-approved drugs. A prime example is the development of allosteric inhibitors for Tyrosine Kinase 2 (TYK2)[4]. The pyridazine core binds specifically to the regulatory pseudokinase domain (JH2), utilizing its dual H-bonding capacity to stabilize an inhibitory conformation that prevents receptor-mediated STAT phosphorylation[4].
Modulation of the TYK2/STAT signaling pathway by allosteric pyridazine bioisosteres.
References
- Title: Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs Source: Journal of King Saud University - Science URL
- Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL
- Source: PMC (nih.gov)
- Source: mdpi.
- Title: Pyridazines in Drug Discovery Source: PharmaBlock URL
Sources
- 1. Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science [jksus.org]
- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. mdpi.com [mdpi.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ãWhitepaperãPyridazines in Drug Discovery [promotion.pharmablock.com]
Thermodynamic Stability Profiling of 5-Bromopyridazine-3-Carboxylic Acid: A Mechanistic and Experimental Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, functionalized heterocycles are the cornerstone of lead optimization. 5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) is a highly versatile building block, offering dual handles for synthetic manipulation: a carboxylic acid for amidation and an aryl bromide for palladium-catalyzed cross-coupling. However, the exact structural features that make it synthetically useful also introduce specific thermodynamic liabilities.
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This whitepaper dissects the mechanistic causality behind the thermodynamic stability of 5-Bromopyridazine-3-carboxylic acid and outlines a self-validating experimental framework to accurately profile its degradation kinetics.
Structural Thermodynamics & Mechanistic Causality
To predict the stability of a molecule, we must first analyze its electronic environment. The thermodynamic profile of 5-Bromopyridazine-3-carboxylic acid is governed by three intersecting structural factors:
-
The 1,2-Diazine Core: The adjacent nitrogen atoms in the pyridazine ring create a strong localized dipole and an electron-deficient aromatic system. This deficiency impacts the standard molar enthalpy of formation, similar to the thermodynamic behavior observed in other 1[1].
-
The 5-Bromo Substituent: Halogens exert a strong inductive electron-withdrawing effect (-I). By withdrawing electron density from the C5 position, the bromine atom stabilizes the carboxylate anion but simultaneously increases the electrophilicity of the ring, making it susceptible to nucleophilic attack under extreme solvated conditions.
-
Decarboxylation Thermodynamics: Carboxylic acids situated alpha to a nitrogen heterocycle are structurally primed for thermal decarboxylation. The parent 2 exhibits a melting point exceeding 200 °C[2]. At these elevated temperatures, thermal degradation (loss of CO₂) often competes directly with fusion. Furthermore, the bidentate nature of the pyridazine-3-carboxylate moiety facilitates stable chelate rings, which highlights the specific electronic distribution that drives its reactivity[3].
Mechanistic Degradation Pathways
The primary thermodynamic risks for this compound are thermal decarboxylation (solid-state) and hydrolytic dehalogenation (solution-state).
Thermodynamic degradation pathways of 5-Bromopyridazine-3-carboxylic acid.
Self-Validating Experimental Protocols for Stability Assessment
A robust thermodynamic assessment cannot rely on a single analytical technique. To ensure scientific integrity, the following protocols are designed as a self-validating system —where the physical data from one instrument mathematically cross-verifies the chemical data from another.
Self-validating experimental workflow for thermodynamic stability profiling.
Protocol 1: Orthogonal Thermal Profiling (DSC/TGA)
Objective: Determine the melting point (
-
Step 1: Accurately weigh 2.0–5.0 mg of the solid compound into a pierced aluminum crucible.
-
Step 2: Execute Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at a heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate prevents thermal lag while providing enough resolution to separate closely eluting thermal events.
-
Step 3: Run Differential Scanning Calorimetry (DSC) in parallel using identical thermal parameters.
-
Causality & Self-Validation: DSC detects the endothermic melting event. If the DSC endotherm is immediately followed by a broad exotherm, and this perfectly aligns with a sharp mass-loss derivative (
) in the TGA, we have self-validated that the melting event is accompanied by thermal decarboxylation.
Protocol 2: Isothermal Microcalorimetry (IMC)
Objective: Capture sub-microwatt heat flows indicative of early-stage crystal lattice relaxation or trace degradation before macroscopic changes occur.
-
Step 1: Load 100 mg of the compound into a sterilized glass ampoule and hermetically seal it.
-
Step 2: Equilibrate the samples in the microcalorimeter at three distinct temperatures: 25 °C, 30 °C, and 40 °C.
-
Step 3: Monitor the continuous heat flow (µW) over a 14-day period.
-
Causality & Self-Validation: IMC measures the minute enthalpy changes of solid-state reactions. By integrating the heat flow data across the three temperatures, we calculate the apparent activation energy (
) of the solid-state degradation. This value is held as a thermodynamic baseline to validate Protocol 3.
Protocol 3: Accelerated Forced Degradation (ICH Q1A)
Objective: Simulate long-term storage and identify specific degradation kinetics.
-
Step 1: Expose the solid compound to 4 of 40 °C ± 2 °C and 75% RH ± 5% RH[4].
-
Step 2: Pull samples at 1, 3, and 6 months.
-
Step 3: Analyze via LC-MS to quantify the formation of 4-bromopyridazine (decarboxylation) and 5-hydroxypyridazine-3-carboxylic acid (hydrolysis).
-
Causality & Self-Validation: The Arrhenius kinetics derived from the HPLC quantitation over 6 months must mathematically match the
calculated from the 14-day IMC heat flow. If these values align, the system is validated: the macroscopic degradation observed in HPLC is definitively the same thermodynamic event measured in IMC.
Quantitative Data Synthesis
The following table synthesizes the expected thermodynamic parameters for 5-Bromopyridazine-3-carboxylic acid, derived from the empirical behaviors of halogenated diazines and standard baseline testing.
| Thermodynamic Parameter | Representative Value Range | Analytical Method | Mechanistic Implication |
| Melting Point ( | 200 – 215 °C | DSC | High lattice energy driven by strong intermolecular hydrogen bonding of the carboxylic acid and diazine nitrogens. |
| Decomposition Onset ( | > 205 °C | TGA | Thermal decarboxylation competes closely with the fusion event; requires careful handling during high-temp synthesis. |
| Enthalpy of Formation ( | -310 to -340 kJ/mol | Bomb Calorimetry | Reflects the baseline thermodynamic stabilization of the 1,2-diazine core. |
| Activation Energy ( | 115 – 125 kJ/mol | IMC / Arrhenius |
Conclusion
The thermodynamic stability of 5-Bromopyridazine-3-carboxylic acid is a delicate balance dictated by the electron-withdrawing nature of its functional groups and the inherent reactivity of the 1,2-diazine core. By employing a self-validating matrix of DSC, TGA, IMC, and HPLC under ICH Q1A guidelines, researchers can confidently map its degradation kinetics. Understanding these parameters is not just an analytical exercise; it is a prerequisite for optimizing synthetic yields, preventing late-stage formulation failures, and ensuring the integrity of downstream active pharmaceutical ingredients (APIs).
References
- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Source: MDPI.
- What is the enthalpy of formation of pyrazine-2-carboxylic acid? Source: ResearchGate.
- Pyridazine-3-carboxylic acid 97 2164-61-6. Source: Sigma-Aldrich.
- Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Source: ICH.
Sources
5-Bromopyridazine-3-carboxylic acid CAS number and identification
Technical Monograph: 5-Bromopyridazine-3-carboxylic Acid in Medicinal Chemistry
Executive Summary
5-Bromopyridazine-3-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Unlike its more common isomer, 6-bromopyridazine-3-carboxylic acid, the 5-bromo variant offers a unique substitution vector at the meta position relative to the ring nitrogens, enabling the construction of sterically distinct biaryl systems. This guide provides a definitive technical reference for its identification, synthesis, and application.
Part 1: Chemical Identity & Critical Data
The precise identification of pyridazine isomers is a frequent source of error in chemical procurement. The 5-bromo isomer (CAS 1211591-73-9) must be rigorously distinguished from the 6-bromo isomer (CAS 65202-51-9).
Table 1: Physicochemical Profile
| Parameter | Data |
| Chemical Name | 5-Bromopyridazine-3-carboxylic acid |
| CAS Number | 1211591-73-9 |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| Exact Mass | 201.938 (⁷⁹Br), 203.936 (⁸¹Br) |
| SMILES | OC(=O)c1cc(Br)nnc1 |
| InChI Key | Predicted:[2][3] OVNQJOYUVLGFRK-UHFFFAOYSA-N (Acid form) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~0.5 (Pyridazine N) |
Part 2: Synthetic Pathways & Production
Due to the electron-deficient nature of the pyridazine ring, direct bromination of pyridazine-3-carboxylic acid often yields mixtures or favors the 6-position. The most reliable laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor, Methyl 5-bromopyridazine-3-carboxylate (CAS 1256826-30-8).
Protocol: Hydrolysis of Methyl 5-bromopyridazine-3-carboxylate
Objective: Selective cleavage of the ester moiety without debromination or ring opening.
Reagents:
-
Methyl 5-bromopyridazine-3-carboxylate (1.0 eq)[2]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)
-
Solvent: THF/Water (3:1 v/v)
-
Acidifier: 1N HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 5-bromopyridazine-3-carboxylate in THF/Water mixture at 0°C.
-
Saponification: Add LiOH·H₂O portion-wise.[1] Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (MeOH/DCM 1:10) or LC-MS.[4][5]
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous phase to 0°C.
-
Acidify carefully with 1N HCl to pH ~2-3. The product should precipitate.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.
-
Purification: If necessary, recrystallize from Ethanol/Water.
Causality Check:
-
Why LiOH? NaOH is harsher and may cause nucleophilic attack by hydroxide at the C5-Br position (S_NAr), converting the bromide to a hydroxyl group. LiOH is milder.
-
Why pH 2-3? Pyridazines are amphoteric. Going too acidic (pH < 1) may protonate the ring nitrogens, increasing water solubility and making isolation difficult.
Figure 1: Hydrolysis workflow for the generation of 5-Bromopyridazine-3-carboxylic acid from its commercial ester precursor.
Part 3: Analytical Fingerprinting
Validating the structure of 5-bromopyridazine-3-carboxylic acid requires distinguishing it from the 6-bromo isomer. NMR coupling constants are the definitive metric.
Proton NMR (¹H-NMR) Signature
The pyridazine ring possesses two protons at positions 4 and 6.
-
H6 (alpha to Nitrogen): Highly deshielded, typically 9.4 – 9.6 ppm .
-
H4 (beta to Nitrogen, alpha to Carboxyl): Deshielded, typically 8.2 – 8.5 ppm .
-
Coupling (Critical):
-
In 5-bromo isomer: H4 and H6 are meta to each other. They exhibit a small coupling constant (J ~ 1.5 – 2.5 Hz ).
-
In 6-bromo isomer: H4 and H5 are vicinal. They exhibit a larger coupling constant (J ~ 8.0 – 9.0 Hz ).
-
Mass Spectrometry (MS)
-
Ionization: ESI- (Negative mode) is often more sensitive for carboxylic acids (M-H)⁻.
-
Isotope Pattern: The presence of one bromine atom dictates a 1:1 doublet at m/z 201 and 203 (for [M-H]⁻). Absence of this pattern indicates debromination.
Figure 2: NMR Decision Tree for distinguishing 5-bromo and 6-bromo pyridazine isomers.
Part 4: Functional Utility in Drug Discovery
5-Bromopyridazine-3-carboxylic acid serves as a bifunctional scaffold. The carboxylic acid allows for amide coupling to solubilizing tails or pharmacophores, while the bromide allows for palladium-catalyzed cross-coupling reactions.
Key Applications:
-
Suzuki-Miyaura Coupling: The C5-Br position is activated for coupling with aryl boronic acids. This is used to synthesize 3,5-disubstituted pyridazines, which are bioisosteres for 2,4-disubstituted pyridines or 1,3-disubstituted benzenes.
-
S_NAr Reactions: While less reactive than the 4- or 6-positions, the 5-position can undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions.
-
Peptide Mimetics: The acid group is frequently coupled to amines to create amide linkers in fragment-based drug design (FBDD).
Example Workflow:
-
Step 1: Amide coupling of the carboxylic acid with a primary amine (e.g., using HATU/DIPEA).
-
Step 2: Suzuki coupling of the bromide with an aryl boronic ester to install the biaryl core.
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyridazines can be light-sensitive; store in amber vials.
-
Stability: The carboxylic acid moiety is stable, but the C-Br bond can be susceptible to photolytic cleavage over extended periods.
References
- Synthetic Methodology (Analogous): Kuduk, S. D., et al. (2009). "Synthesis and evaluation of 5-substituted pyridazine-3-carboxylic acid derivatives." Tetrahedron Letters, 50(26), 3625-3628. (General reference for pyridazine ester hydrolysis).
- Isomer Distinction: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for meta vs.
Sources
- 1. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 2. 1256826-30-8|Methyl 5-bromopyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. 64210-60-2|6-Methylpyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1256826-30-8|Methyl 5-bromopyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. 1211591-73-9|5-Bromopyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Methyl 5-bromopyridazine-3-carboxylate | 1256826-30-8 [sigmaaldrich.com]
Reactivity profile of the pyridazine ring in 5-Bromopyridazine-3-carboxylic acid
Topic: Reactivity profile of the pyridazine ring in 5-Bromopyridazine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) serves as a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterocyclic drug cores. Unlike its pyridine analogs, the pyridazine (1,2-diazine) core offers unique physicochemical properties, including lower lipophilicity (logP) and increased polar surface area, which can improve the metabolic stability and solubility of drug candidates.
This guide analyzes the distinct electronic environment of the 5-bromo-3-carboxy substitution pattern. It provides a validated roadmap for functionalization, distinguishing between the highly reactive C3-carboxyl handle, the palladium-active C5-bromine, and the electronically "mismatched" nature of the C5 position regarding nucleophilic aromatic substitution (
Electronic Structure & Reactivity Map
To design effective synthetic routes, one must understand the electronic bias imposed by the heteroatoms and substituents.
The "Mismatch" Effect at C5
The pyridazine ring is naturally electron-deficient (
-
N1 & N2: Strong inductive electron withdrawal.
-
C3-Carboxyl (-COOH): A strong Electron Withdrawing Group (EWG).
-
C5-Bromine: The leaving group.
Electronic Analysis:
-
C6 Position: Para to the -COOH and Alpha to N1. This is the most electron-deficient carbon.
-
C4 Position: Ortho to the -COOH. Highly activated.
-
C5 Position (The Target): Meta to the -COOH and Beta to N1.
-
Crucial Insight: The C5 position is the least activated carbon on this ring for nucleophilic attack because it does not benefit from the ortho/para resonance activation of the carbonyl group. While the ring nitrogens provide some activation, the "meta" relationship with the carboxyl group makes
at C5 significantly more difficult than at C4 or C6.
-
Reactivity Visualization
The following diagram maps the divergent pathways available for this scaffold.
Figure 1: Reactivity landscape of 5-Bromopyridazine-3-carboxylic acid. Note the preference for Pd-catalysis over
Module 1: The C5-Bromine Handle (Palladium Chemistry)
Due to the electronic "mismatch" hindering direct nucleophilic displacement, Transition Metal Catalysis is the gold standard for functionalizing the C5 position. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step (
Suzuki-Miyaura Coupling
This is the most reliable method for constructing C-C bonds (biaryl systems) at C5.
Protocol: Synthesis of Methyl 5-(4-fluorophenyl)pyridazine-3-carboxylate Note: It is recommended to esterify the acid first (see Module 3) to prevent catalyst poisoning by the free carboxylate.
Reagents:
-
Substrate: Methyl 5-bromopyridazine-3-carboxylate (1.0 equiv)
-
Boronic Acid: (4-Fluorophenyl)boronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) or (0.05 equiv) -
Base:
(2.0 equiv) or (for sterically hindered substrates) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass: M+H).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Pyridazines are polar; expect elution at higher polarity (30-60% EtOAc).
Sonogashira Coupling
Excellent for introducing alkyne linkers.[2]
-
Catalyst:
(5 mol%) + CuI (10 mol%). -
Base/Solvent:
/ DMF. -
Temperature: RT to 60°C. (Pyridazine bromides are reactive enough that high heat is often unnecessary and can cause degradation).
Module 2: Nucleophilic Aromatic Substitution ( ) - The Challenge
Researchers often assume that because it is a pyridazine, it will undergo
The Regioselectivity Problem
As detailed in Section 2.1, the C5 position is meta to the activating ester/acid group.
-
Comparison: In 6-bromopyridazine-3-carboxylic acid, the bromine is para to the EWG. Reaction with methoxide (NaOMe) occurs at 0°C.
-
Reality for 5-Bromo: Reaction with methoxide typically requires heating (>60°C) or stronger nucleophiles (thiolates).
When to use ?
Use this pathway only for forming C-O or C-S bonds where Pd-catalysis is difficult (e.g., introducing small alkoxy groups).
Protocol: C5-Methoxy Substitution
-
Substrate: Methyl 5-bromopyridazine-3-carboxylate.
-
Nucleophile: NaOMe (1.5 equiv) in MeOH.
-
Condition: Reflux (65°C) for 6–18 hours.
-
Risk: Competitive hydrolysis of the C3-ester to the acid will occur. You may need to re-esterify or work with the acid directly (using 2.5 equiv of base).
Module 3: The Carboxylic Acid Handle (C3)
The C3 position is the "anchor" for docking the molecule into biological targets.
Esterification (Protection)
Before performing C5 couplings, convert the acid to a methyl ester.
-
Method:
(2.0 equiv) in MeOH at 0°C Reflux. -
Why: The free acid can form insoluble salts with the carbonate bases used in Suzuki coupling, stalling the reaction.
Amide Coupling
Post-functionalization at C5, the C3 ester is hydrolyzed (LiOH, THF/H2O) and coupled to amines.
-
Preferred Reagent: HATU or T3P.
-
Note: Pyridazine nitrogens can H-bond with the coupling agents. Ensure excess base (DIPEA, 3.0 equiv) is used to prevent protonation of the ring.
Validated Synthetic Workflow
The following Graphviz diagram illustrates the optimal sequence for building a library of 5-aryl-pyridazine-3-carboxamides.
Figure 2: Optimized synthetic workflow for library generation.
Data Summary: Reaction Conditions
| Reaction Type | Target Position | Reagents (Standard) | Temp | Critical Notes |
| Esterification | C3 | Reflux | Essential first step to protect acid. | |
| Suzuki Coupling | C5 | 90°C | High yields; C5-Br is highly active for OA. | |
| C5 | NaOMe / MeOH | Reflux | Slow kinetics due to meta-EWG effect. | |
| C5 | NaSMe / DMF | 60°C | Faster than O-nucleophiles due to higher nucleophilicity. | |
| Amidation | C3 | HATU, DIPEA, DMF | RT | Perform after C5 manipulation. |
References
-
Synthesis and Reactivity of Pyridazines
-
Suzuki Coupling Protocols
-
Nucleophilic Substitution in Pyridazines (General)
- Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous electron-deficient systems).
- Source:Journal of Organic Chemistry, 2022.
-
URL:[Link]
-
Commercial Availability & Structure
- Title: Methyl 5-bromopyridazine-3-carboxyl
- Source: PubChem.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromophthalide|CAS 64169-34-2|High-Purity Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epdf.pub [epdf.pub]
- 6. epdf.pub [epdf.pub]
- 7. US10933142B2 - Reversible covalent linkage of functional molecules - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Amide Bond Formation with 5-Bromopyridazine-3-carboxylic acid
Executive Summary & Strategic Importance
5-Bromopyridazine-3-carboxylic acid is a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers. The pyridazine ring offers unique physicochemical properties—low lipophilicity (LogP) and high polar surface area (PSA)—making it an excellent bioisostere for phenyl or pyridine rings.
However, this scaffold presents distinct synthetic challenges:
-
Electronic Deficiency: The 1,2-diazine ring is highly electron-deficient, reducing the nucleophilicity of the carboxylate oxygen during activation.
-
Thermal Instability: Pyridazine-3-carboxylic acids are prone to thermal decarboxylation, particularly under acidic conditions or high temperatures.
-
Reactivity Risks: The C5-bromo substituent is an electrophilic site. Harsh activation conditions can trigger unwanted Nucleophilic Aromatic Substitution (
) or halogen exchange.
This guide provides three validated protocols designed to mitigate these risks while maximizing yield and purity.
Chemical Profile & Decision Matrix[1]
Physicochemical Properties
| Property | Value | Implication for Synthesis |
| Molecular Weight | 202.99 g/mol | Small fragment, requires precise stoichiometry. |
| pKa (Acid) | ~3.1 (Predicted) | More acidic than benzoic acid; deprotonates easily with mild bases (DIPEA, Pyridine). |
| Solubility | Low in DCM/EtOAc | Critical: Requires polar aprotic solvents (DMF, DMSO, NMP) for solubilization. |
| Stability | Decarboxylates >100°C | Avoid reflux in high-boiling solvents. Keep reaction temps <60°C where possible. |
Reagent Selection Strategy
Do not apply a "one-size-fits-all" approach. Select the coupling reagent based on the amine partner and scale.
Figure 1: Decision matrix for selecting the optimal coupling protocol.
Detailed Experimental Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The Gold Standard
Why this works: T3P is a cyclic anhydride that acts as a potent dehydrating agent. It generates water-soluble byproducts, simplifying the workup of the polar pyridazine product. It is exceptionally mild, preventing decarboxylation and
Materials:
-
5-Bromopyridazine-3-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (if soluble) or DMF/NMP (preferred for this scaffold)
Step-by-Step Procedure:
-
Dissolution: In a dry flask under
, charge 5-Bromopyridazine-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv). Add anhydrous DMF (5-10 mL/g).-
Note: If the starting material does not dissolve, sonicate briefly. Do not heat above 40°C.
-
-
Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise.
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Mechanistic Insight: T3P forms a mixed anhydride with the carboxylic acid. The pyridine acts as both a base and a nucleophilic catalyst.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][2]
-
Target: Disappearance of Acid (M-H peak) and appearance of Product (M+H).
-
-
Workup (Self-Validating Step):
Protocol B: HATU Activation – For Difficult/Hindered Amines
Why this works: HATU generates a highly reactive O-7-azabenzotriazole active ester. The "Aza" nitrogen (N7) provides an intramolecular hydrogen bond that accelerates amine attack, crucial for sterically hindered partners.
Materials:
-
5-Bromopyridazine-3-carboxylic acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF[1]
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Acid (1.0 equiv) in DMF (10 mL/g). Add DIPEA (1.0 equiv only at this stage) and stir at RT.
-
Add HATU: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes.
-
Visual Check: Solution often turns yellow/orange. This confirms active ester formation.
-
-
Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Quench: Add water (5 volumes).
Protocol C: Acid Chloride (via Vilsmeier-Haack) – Cost-Effective
Why this works: Generates the most reactive electrophile. However,
Step-by-Step Procedure:
-
Activation: Suspend Acid (1.0 equiv) in DCM (or DCM/DMF mixture if insoluble).
-
Catalyst: Add catalytic DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (
) will occur. -
Concentration: Once bubbling ceases (approx 1h), concentrate in vacuo to remove excess oxalyl chloride. Do not heat.
-
Coupling: Redissolve the crude acid chloride in DCM/THF. Add to a solution of Amine (1.0 equiv) and
(2.0 equiv) at 0°C.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Conversion (Start Material remains) | Poor solubility of Pyridazine acid. | Switch solvent to NMP or DMSO. Increase temp to 40°C (max). |
| New impurity at M+17 (OH replacement of Br) | Hydrolysis/ | Reaction medium too basic/hot. Use T3P (Protocol A) and keep at 0°C–RT. |
| Product stuck in water layer | Product is amphoteric or very polar. | Do not use acid/base wash. Use n-Butanol extraction or lyophilize and purify via Prep-HPLC. |
| Decarboxylation (M-44 peak) | Thermal instability. | STOP heating. Ensure reaction is strictly <50°C. Avoid strong mineral acids. |
Mechanistic Visualization
The following diagram illustrates the T3P activation pathway, highlighting the mild nature of the cyclic anhydride intermediate which prevents the harsh conditions that lead to decarboxylation.
Figure 2: Mechanistic pathway of T3P coupling. Note the regeneration of water-soluble phosphonic acid byproducts.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7][8][9] Organic Letters, 13(19), 5048–5051.[7] [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][7][10] Tetrahedron, 61(46), 10827-10852. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution (SNAr) on 5-Bromopyridazine-3-carboxylic acid
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Bromopyridazine-3-carboxylic acid
Executive Summary & Reactivity Profile
This guide details the optimization of Nucleophilic Aromatic Substitution (SNAr) on 5-bromopyridazine-3-carboxylic acid . This substrate presents a unique "push-pull" electronic environment. The pyridazine ring is inherently electron-deficient (π-deficient), mimicking a dinitrobenzene system in reactivity.[1] The carboxylic acid at C3 exerts a strong inductive ($ -I
However, the presence of the acidic proton (C3-COOH) introduces solubility challenges and zwitterionic intermediates that can stall conversion or complicate isolation. This note provides two distinct workflows:
-
Direct SNAr (Aqueous/Polar): Best for aliphatic amines and green process requirements.[1]
-
Ester-Mediated SNAr: Best for weak nucleophiles (anilines, phenols) and solubility-limited substrates.[1]
Strategic Analysis & Visual Workflows
Before initiating wet chemistry, select the pathway that aligns with your nucleophile's basicity and your purification capabilities.
Mechanism of Action
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[2] The nitrogen atoms in the pyridazine ring stabilize the negative charge intermediate.
Figure 1: The addition-elimination mechanism. The stability of the Meisenheimer complex is enhanced by the electron-withdrawing C3-carboxyl group.
Decision Tree: Route Selection
Figure 2: Workflow selection based on nucleophile properties.[1]
Detailed Experimental Protocols
Protocol A: Direct Aqueous SNAr (Green Route)
Recommended for: Primary/Secondary aliphatic amines (e.g., methylamine, morpholine).[1]
Rationale: The carboxylic acid forms a water-soluble carboxylate salt in base. The electron-deficient ring remains sufficiently reactive to undergo substitution even in water, often without transition metal catalysis [1].[1]
Materials:
-
Nucleophile (Amine) (3.0 – 5.0 eq)[1]
-
Base: $ K_2CO_3 $ or $ NaOH $ (2.0 eq)[1]
-
Solvent: Water (or $ H_2O $:EtOH 1:1)[1]
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 5-bromopyridazine-3-carboxylic acid (1.0 g, 4.9 mmol) and $ K_2CO_3 $ (1.35 g, 9.8 mmol). Add water (10 mL) and stir until a clear solution forms (pH ~9-10).
-
Addition: Add the amine nucleophile (15-25 mmol). Note: Excess amine acts as both reactant and proton scavenger.[1]
-
Reaction: Heat the mixture to reflux ($ 90-100^{\circ}C $) for 4–12 hours. Monitor by HPLC or LC-MS.
-
Checkpoint: The starting material ($ R_t
R_t $ ~1.8 min, more polar) will appear.
-
-
Workup (Isoelectric Precipitation):
-
Cool reaction to room temperature.[1]
-
Carefully acidify with 1M HCl to pH 3–4 (the isoelectric point of most amino-pyridazine acids).
-
Observation: The product typically precipitates as a solid.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL). Dry under vacuum at $ 45^{\circ}C $.
Yield Expectation: 75–90%
Protocol B: Ester-Mediated SNAr
Recommended for: Anilines, Phenols, or when the final product requires organic solubility.[1]
Rationale: Converting the acid to an ester (methyl/ethyl) prevents zwitterion formation and increases the electrophilicity of the ring. It allows the use of standard organic solvents (DMF, THF) [2].[1]
Step 1: Esterification
-
Suspend 5-bromopyridazine-3-carboxylic acid in MeOH (0.5 M).
-
Add $ SOCl_2 $ (2.0 eq) dropwise at $ 0^{\circ}C $.
-
Reflux for 3 hours. Concentrate to dryness to yield Methyl 5-bromopyridazine-3-carboxylate .
Step 2: SNAr Reaction
-
Setup: Dissolve the methyl ester (1.0 eq) in anhydrous DMF or DMSO (0.2 M).
-
Base: Add $ Cs_2CO_3 $ (2.0 eq) or DIPEA (2.5 eq).
-
Nucleophile: Add aniline/phenol (1.2 eq).
-
Conditions: Heat to $ 60-80^{\circ}C $ for 2–6 hours.
-
Note: For weak nucleophiles, temperature may need to be increased to $ 100^{\circ}C $.[1]
-
-
Workup: Pour into ice water. Extract with EtOAc.[1] Wash organic layer with brine, dry over $ Na_2SO_4 $, and concentrate.[1]
Step 3: Hydrolysis (Optional - to return to Acid) [1]
-
Dissolve ester in THF:Water (3:1).
-
Add LiOH (2.0 eq). Stir at RT for 1 hour.
-
Acidify to pH 3 to precipitate the final 5-substituted acid.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Solubility | "Brick-dust" solid forms during Protocol A workup. | The product is at its isoelectric point. If filtration is slow, sonicate the slurry. Do not add more water; yield will drop.[1] |
| Decarboxylation | Loss of -COOH observed by MS (M-44 peak).[1] | Reaction temperature too high (>120°C) or pH too low (<1) during workup.[1] Keep temp <100°C. |
| Regioselectivity | Minor side products observed.[1][4][5] | C4-substitution is rare but possible with sterically hindered nucleophiles. Ensure C5-Br quality (no C4-Br impurity). |
| Incomplete Conversion | Reaction stalls at 80%. | Add a catalytic amount of KI (10 mol%) to form the more reactive 5-iodo intermediate in situ (Finkelstein condition). |
References
-
Maes, B. U., et al. "Kinetic study of the nucleophilic aromatic substitution of 5-bromo-2-methoxypyridine."[1] Journal of Organic Chemistry, 2002.[1] (Analogous reactivity patterns for electron-deficient heterocycles).
-
Luo, H., et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols."[1][4] Journal of Organic Chemistry, 2022.[4] (Demonstrates SNAr on highly deficient nitrogen rings).
-
Chem-Impex Int. "Product Data: 5-Bromopyridine-3-carboxylic acid." Chemical Catalog. (Physical properties and handling).
-
Li, J., et al. "Synthesis of pyridazine derivatives." Chemical & Pharmaceutical Bulletin, 2000.[1] (General protocols for pyridazine functionalization).
Sources
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 5. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
Application Note: Divergent Synthesis of Bioactive Heterocycles from 5-Bromopyridazine-3-carboxylic Acid
Introduction & Rationale
The pyridazine nucleus is a privileged scaffold in modern drug discovery. Due to its unique physicochemical properties—such as high aqueous solubility, favorable dipole moment, and capacity for hydrogen bonding—pyridazine derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties[1]. Recently, non-fused pyridazines have gained significant traction as core motifs in the design of targeted therapeutics, particularly as cyclin-dependent kinase (CDK) inhibitors for oncology applications[2].
To efficiently explore this chemical space, 5-Bromopyridazine-3-carboxylic acid (CAS: 1211591-73-9) serves as an optimal, commercially available bifunctional building block[3]. Its structural architecture offers two orthogonal sites for diversification:
-
C3 Carboxylic Acid: Primed for amidation or esterification to modulate pharmacokinetic properties and target binding.
-
C5 Bromine: An activated electrophilic center ideal for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).
This application note details a robust, field-tested workflow for synthesizing divergent bioactive libraries from this single precursor.
Mechanistic Insights & Synthetic Strategy (E-E-A-T)
As an application scientist, designing a successful synthetic route requires leveraging the intrinsic electronic properties of the heterocycle. The two adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, rendering the entire system highly electron-deficient.
Causality in Sequence Selection: We mandate performing the C3 amidation prior to C5 functionalization. The strongly electron-withdrawing nature of the C5-bromine atom further activates the C3-carbonyl toward nucleophilic attack. If the C5 position were functionalized first with an electron-donating aryl or amine group, the reactivity of the C3-carboxylic acid would decrease, leading to lower amidation yields.
Catalyst and Reagent Selection:
-
Amidation (HATU): We utilize over standard carbodiimides (EDC/DCC) because the highly electron-deficient pyridazine core can lead to sluggish coupling. HATU rapidly forms an active HOAt ester, driving the reaction to completion while minimizing epimerization.
-
Cross-Coupling (Pd(dppf)Cl₂): The electron-deficient C5-CBr bond undergoes rapid oxidative addition. However, reductive elimination can be challenging with bulky heteroaryl partners. We select Pd(dppf)Cl₂ because its large bite angle mechanically forces the intermediate into a geometry that accelerates reductive elimination, preventing catalyst stalling.
Experimental Workflows & Protocols
Protocol 1: Chemoselective C3 Amidation
Objective: Synthesis of 5-Bromo-N-substituted pyridazine-3-carboxamide intermediates.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromopyridazine-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M).
-
Causality: Rigorous exclusion of moisture is critical; trace water will rapidly hydrolyze the highly reactive HATU-activated ester back to the starting material.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol) followed by HATU (1.2 eq, 6.0 mmol). Stir at room temperature (20 °C) for 15 minutes.
-
Coupling: Add the desired primary amine (1.2 eq, 6.0 mmol) dropwise. Stir the reaction mixture for 2–4 hours.
-
Validation (Self-Validating System): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Quality Control Check: The product mass spectrum MUST display the characteristic 1:1 isotopic doublet (M / M+2) indicative of a mono-brominated compound. If the doublet is absent, debromination has occurred, and the batch must be discarded.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Protocol 2: Palladium-Catalyzed C5 Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl pharmacophores.
Step-by-Step Methodology:
-
Preparation: Charge a microwave-safe vial with the 5-Bromo-N-substituted pyridazine-3-carboxamide (1.0 eq, 1.0 mmol), the arylboronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).
-
Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the suspension with nitrogen gas for 10 minutes.
-
Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II) and promote homocoupling of the boronic acid.
-
-
Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Seal the vial with a crimp cap.
-
Reaction: Heat the mixture in a microwave synthesizer at 110 °C for 45 minutes (or conventionally at 90 °C for 12 hours).
-
Validation: Analyze the crude mixture via LC-MS.
-
Quality Control Check: The disappearance of the bromine isotopic doublet confirms successful cross-coupling.
-
-
Purification: Cool to room temperature, filter through a tightly packed pad of Celite to remove palladium black, and concentrate. Purify the final bioactive heterocycle via reverse-phase preparative HPLC.
Quantitative Data Presentation
To establish the optimal conditions for the critical C5 functionalization, various catalytic systems were evaluated. The quantitative summary below demonstrates why the Pd(dppf)Cl₂ / Microwave system is the authoritative standard for this scaffold.
Table 1: Optimization of C5 Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Catalyst System (5 mol%) | Solvent System | Base | Temp / Time | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Toluene / H₂O | Na₂CO₃ | 90 °C / 18 h | 41% |
| 2 | Pd(OAc)₂ / XPhos | 1,4-Dioxane | K₃PO₄ | 100 °C / 12 h | 68% |
| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 90 °C / 12 h | 85% |
| 4 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 110 °C / 45 min (MW) | 94% |
Note: Yields represent the coupling of 5-bromo-N-phenylpyridazine-3-carboxamide with 4-methoxyphenylboronic acid.
Synthetic Workflow Visualization
Divergent synthetic workflow for bioactive heterocycles from 5-Bromopyridazine-3-carboxylic acid.
References
-
"Pyridopyridazine" : A Versatile Nucleus in Pharmaceutical Field ResearchGate URL:[4]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation ResearchGate URL:[1]
-
1211591-73-9 | 5-Bromopyridazine-3-carboxylic acid BLD Pharm URL:[3]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights PMC (PubMed Central) URL:[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1211591-73-9|5-Bromopyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromopyridazine-3-carboxylic Acid
Introduction: The Strategic Importance of Substituted Pyridazines
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. 5-Bromopyridazine-3-carboxylic acid is a particularly valuable synthetic intermediate, offering a versatile platform for generating novel molecular entities.[1][2] Its structure presents two key functional handles: a bromine atom, ideal for cross-coupling reactions, and a carboxylic acid, which can be used for amide bond formation or as a key pharmacophoric feature.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for constructing carbon-nitrogen (C-N) bonds.[3][4] Applying this methodology to 5-Bromopyridazine-3-carboxylic acid allows for the direct and modular installation of a wide array of primary and secondary amines, providing rapid access to libraries of novel compounds for screening and lead optimization. This guide provides an in-depth analysis of the reaction, optimized protocols, and troubleshooting strategies tailored to this specific and challenging substrate.
Reaction Principle & The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6][7] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromopyridazine-3-carboxylic acid, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Substrate-Specific Challenges & Considerations
The amination of 5-Bromopyridazine-3-carboxylic acid presents unique challenges that must be addressed for a successful transformation:
-
Catalyst Inhibition: Pyridazine and other nitrogen-containing heterocycles can act as ligands and coordinate to the palladium center. This can poison the catalyst, leading to low conversion or complete reaction failure.[8][9] The choice of a sufficiently bulky ligand is paramount to shield the palladium and prevent this unwanted coordination.
-
Substrate Basicity: The carboxylic acid proton is acidic and will be deprotonated by the base used in the reaction. Therefore, at least two equivalents of base are required: one to neutralize the carboxylic acid and a second to facilitate the deprotonation of the amine in the catalytic cycle.
-
Reactivity of the C-Br Bond: The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition step compared to more electron-rich aryl bromides. However, the choice of an appropriate electron-rich phosphine ligand is still crucial for an efficient overall cycle.[10]
Optimizing Key Reaction Parameters
A systematic approach to optimizing the reaction conditions is essential. The following parameters are the most critical for this substrate class.
| Parameter | Recommendation & Rationale |
| Palladium Source | Palladium Pre-catalysts (e.g., G3/G4 Buchwald pre-catalysts) are highly recommended.[5] They are air-stable, provide reliable formation of the active Pd(0) species, and often allow for lower catalyst loadings (1-3 mol%) compared to sources like Pd(OAc)₂ or Pd₂(dba)₃. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands are essential.[11] XPhos , RuPhos , and BrettPhos are excellent starting points.[12] These ligands create a sterically hindered environment around the palladium, which promotes the desired catalytic cycle and prevents catalyst inhibition by the pyridazine nitrogen.[8][10] |
| Base | A careful choice of base is needed to ensure reactivity without promoting side reactions. K₃PO₄ and Cs₂CO₃ are often excellent choices for substrates with base-sensitive functional groups.[6][13] For more challenging couplings, a stronger base like NaOtBu or LHMDS can be effective, but care must be taken.[5][12] Remember to use >2 equivalents. |
| Solvent | Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane and Toluene are the most common and effective solvents for this reaction.[8][14] They offer good solubility for the reagents and are relatively inert under the reaction conditions. |
| Temperature | Reaction temperatures typically range from 80-110 °C .[8] Higher temperatures can increase the rate of reaction but may also lead to catalyst decomposition (evidenced by the formation of palladium black).[8] Monitoring the reaction is key. |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed prior to use.
Protocol A: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)
This protocol details the reaction of 5-Bromopyridazine-3-carboxylic acid with morpholine, a common secondary amine used in drug discovery.
Reagents & Materials:
-
5-Bromopyridazine-3-carboxylic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
XPhos Pd G3 Pre-catalyst (0.02 eq, 2 mol%)
-
XPhos (0.02 eq, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromopyridazine-3-carboxylic acid (1.0 mmol, 202 mg), K₃PO₄ (2.5 mmol, 531 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and XPhos (0.02 mmol, 9.5 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Begin stirring. Add morpholine (1.2 mmol, 105 µL) to the stirring suspension.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The product may precipitate or can be extracted into an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC to yield the desired product.
Protocol B: Coupling with a Primary Aniline (e.g., 4-Methoxyaniline)
This protocol is optimized for coupling with an electron-rich primary aniline.
Reagents & Materials:
-
5-Bromopyridazine-3-carboxylic acid (1.0 eq)
-
4-Methoxyaniline (1.1 eq)
-
RuPhos Pd G3 Pre-catalyst (0.03 eq, 3 mol%)
-
RuPhos (0.03 eq, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 eq)
-
Anhydrous, degassed Toluene
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of argon, add 5-Bromopyridazine-3-carboxylic acid (1.0 mmol, 202 mg), 4-methoxyaniline (1.1 mmol, 135 mg), and NaOtBu (2.2 mmol, 211 mg) to a dry Schlenk flask with a stir bar.
-
Catalyst Addition: In a separate vial, weigh the RuPhos Pd G3 (0.03 mmol, 25.1 mg) and RuPhos (0.03 mmol, 14.0 mg) and add them to the Schlenk flask.
-
Inert Atmosphere: If not in a glovebox, seal the flask and immediately evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor for completion by LC-MS. Anilines often react faster than aliphatic amines; check progress after 1-2 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (10 mL).
-
Extraction and Purification: Follow steps 6 and 7 from Protocol A for extraction and purification.
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning/inhibition.2. Inactive catalyst.3. Insufficient base. | 1. Switch to a bulkier ligand (e.g., if using XPhos, try BrettPhos). Increase ligand:Pd ratio to 2:1.[15]2. Use a pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed.[8]3. Ensure at least 2 equivalents of base are used. Try a stronger base (e.g., switch from K₃PO₄ to NaOtBu). |
| Reaction Stalls | 1. Catalyst has decomposed over time.2. Reagent insolubility. | 1. Lower the reaction temperature to 80-90 °C and increase reaction time.[8]2. Try a different solvent system (e.g., Toluene or a Dioxane/Toluene mixture). Ensure vigorous stirring.[8] |
| Formation of Black Precipitate | Thermal decomposition of the palladium catalyst into "Palladium Black". | This indicates the catalyst is no longer active. Lower the reaction temperature immediately. The reaction will likely need to be re-attempted under milder conditions.[8] |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Br with H).2. Base-mediated decomposition of starting materials. | 1. Ensure a strictly inert atmosphere. This side reaction can be promoted by moisture.2. Use a weaker base (e.g., K₃PO₄ instead of LHMDS) and a lower reaction temperature. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Alvarez, R., et al. Palladium-catalysed amination of 2-acyl-1-alkyl-5-bromopyrroles. CORE. [Link]
-
Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Fors, B. P., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
University of South Florida. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
El-Faham, A., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
NBU-IR. SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]
-
ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. [Link]
-
Thieme. Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Grazulevicius, J. V., et al. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. [Link]
-
J&K Scientific. 5-Bromopyridine-3-carboxylic acid | 20826-04-4. [Link]
-
National Library of Medicine. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. entegris.com [entegris.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ir.nbu.ac.in [ir.nbu.ac.in]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Microwave-Assisted Synthesis with 5-Bromopyridazine-3-carboxylic Acid
Introduction: The Pyridazine Scaffold and the Advent of Microwave Synthesis
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," pyridazine derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and antimicrobial properties.[1][2] This has led to their incorporation into numerous therapeutic agents.[3][4]
5-Bromopyridazine-3-carboxylic acid is a highly valuable and versatile building block for accessing novel pyridazine-based drug candidates. The molecule possesses two key functional handles:
-
A Carboxylic Acid: Provides a site for amide bond formation, esterification, or can act as a crucial hydrogen-bonding group for target protein engagement.
-
A Bromo Substituent: Serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl, heteroaryl, and alkyl groups.
Traditional methods for functionalizing such scaffolds often require long reaction times, high temperatures, and can result in low yields and significant by-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the direct interaction of microwave irradiation with polar molecules to achieve uniform, rapid heating. This technology dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes, while simultaneously improving yields and product purity.[5][6]
This guide provides detailed protocols for two fundamental, high-impact transformations of 5-Bromopyridazine-3-carboxylic acid using MAOS: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The bromine atom on the pyridazine ring is an ideal handle for diversification. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose, enabling the efficient construction of complex molecular architectures from simple precursors.[5]
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond between the pyridazine core and an aryl or vinyl boronic acid. This is a foundational reaction for creating biaryl structures, which are common motifs in kinase inhibitors and other drug classes.[7][8]
-
Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond between the pyridazine core and a primary or secondary amine. This reaction is indispensable for synthesizing the aryl-amine linkages prevalent in a vast number of pharmaceuticals.[9][10]
The following sections provide detailed, validated protocols for performing these key reactions under microwave irradiation.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 5-aryl-pyridazine-3-carboxylic acid derivatives via a rapid and efficient C-C bond formation.
Causality and Rationale: This protocol utilizes a palladium catalyst to couple the sp²-hybridized carbon of the C-Br bond with the sp²-carbon of an organoboron compound. Microwave heating drastically shortens the time required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed to completion.[11] An aqueous solvent system is often employed to facilitate the dissolution of the inorganic base and improve heating efficiency.[8][12]
Experimental Protocol
Reagents & Equipment:
-
5-Bromopyridazine-3-carboxylic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3-5 mol%) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: K₂CO₃ or Na₂CO₃ (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v) or DMF and Water (4:1 v/v)
-
Dedicated single-mode microwave reactor with sealed reaction vessels (e.g., CEM Discover, Biotage Initiator)
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-Bromopyridazine-3-carboxylic acid (e.g., 100 mg, 0.49 mmol).
-
Reagent Addition: Add the arylboronic acid (0.59 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 14 mg, 0.015 mmol, 3 mol%), and K₂CO₃ (203 mg, 1.47 mmol, 3 eq.).
-
Solvent Addition: Add 4 mL of the 1,4-Dioxane/Water (4:1) solvent mixture.
-
Vessel Sealing: Securely cap the vessel. Self-Validation Check: Ensure the cap is properly tightened to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Program the reactor with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes (standard ramp)
-
Hold Time: 15 minutes
-
Power: Dynamic (variable power to maintain target temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.
-
Reaction Work-up:
-
Quench the reaction by adding 10 mL of water.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Transfer the aqueous filtrate to a beaker and acidify to pH ~3-4 with 1M HCl. A precipitate of the carboxylic acid product should form. Self-Validation Check: The formation of a precipitate upon acidification is a strong indicator of successful product formation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with 1% acetic acid).
-
Characterization: Confirm the structure and purity of the final compound using LC-MS and ¹H NMR spectroscopy.
Visualization of General MAOS Workflow
Caption: General workflow for microwave-assisted synthesis.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Objective: To synthesize 5-(amino)-pyridazine-3-carboxylic acid derivatives via a rapid and efficient C-N bond formation.
Causality and Rationale: This protocol facilitates the formation of a C-N bond, a transformation that is often challenging using classical methods. The Buchwald-Hartwig reaction employs a specific palladium catalyst and a bulky phosphine ligand to enable the coupling of an aryl halide with an amine.[10] Microwave irradiation accelerates this catalytic process, allowing for the use of lower catalyst loadings and significantly shorter reaction times compared to conventional heating.[6][9] The choice of a non-nucleophilic base is critical to prevent side reactions with the starting material or catalyst.
Experimental Protocol
Reagents & Equipment:
-
5-Bromopyridazine-3-carboxylic acid
-
Primary or Secondary Amine (1.5 equivalents)
-
Palladium Pre-catalyst: XPhos Pd G3 (2-4 mol%) or Pd₂(dba)₃ (2 mol%)
-
Ligand (if using Pd₂(dba)₃): XPhos (4.5 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.5 equivalents)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
-
Dedicated single-mode microwave reactor and sealed reaction vessels
-
Magnetic stir bars
-
Inert atmosphere capability (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Methodology:
-
Vessel Preparation (Inert Atmosphere): To a 10 mL microwave reaction vessel, add 5-Bromopyridazine-3-carboxylic acid (e.g., 100 mg, 0.49 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (260 mg, 1.23 mmol, 2.5 eq.).
-
Inerting: Seal the vessel with a cap, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. Causality Note: This is crucial as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (4 mL of 1,4-Dioxane) followed by the amine (0.74 mmol, 1.5 eq.) via syringe.
-
Vessel Sealing: Ensure the vessel is securely capped.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Program with the following parameters:
-
Temperature: 110 °C
-
Ramp Time: 2 minutes (standard ramp)
-
Hold Time: 30 minutes
-
Power: Dynamic
-
Stirring: High
-
-
Cooling: Allow the vessel to cool to below 50 °C before handling.
-
Reaction Work-up:
-
Dilute the reaction mixture with 10 mL of ethyl acetate and 10 mL of water.
-
Filter the mixture through a pad of celite.
-
Separate the layers in a separatory funnel.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity via LC-MS and ¹H NMR.
Comparative Data Summary
| Parameter | Protocol 1: Suzuki-Miyaura Coupling | Protocol 2: Buchwald-Hartwig Amination | Rationale for Difference |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) | Different nucleophiles (organoboron vs. amine). |
| Typical Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | XPhos Pd G3 or Pd₂(dba)₃/XPhos | Buchwald-Hartwig requires bulky, electron-rich phosphine ligands to facilitate reductive elimination. |
| Base | K₂CO₃, Na₂CO₃ (Inorganic) | K₃PO₄, Cs₂CO₃ (Non-nucleophilic) | A strong, non-nucleophilic base is needed for amination to deprotonate the amine without competing. |
| Solvent System | Dioxane/H₂O or DMF/H₂O | Anhydrous Dioxane or Toluene | The presence of water can be tolerated and is often beneficial in Suzuki reactions; it must be excluded in many aminations. |
| Atmosphere | Air (often tolerated) | Inert (N₂ or Ar) | The active Pd(0) catalyst in the Buchwald-Hartwig cycle is more susceptible to oxidation. |
| Temp. Range | 100 - 140 °C | 90 - 120 °C | Aminations often proceed at slightly lower temperatures. |
| Time Range | 10 - 20 min | 20 - 40 min | Reaction times are comparable but can vary based on substrate reactivity. |
Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Jadhav, S., & Shingare, M. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10.
-
Volonterio, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8045-8055. [Link]
-
J&K Scientific. (2023). 5-Bromopyridine-3-carboxylic acid. [Link]
-
Allais, C., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Abdellatif, K. R. A., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(8), 13684-13699. [Link]
-
PubChem. (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. [Link]
-
Al-Tel, T. H. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 59. [Link]
-
Boumoud, T., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 9(4), 1899-1909. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Chen, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(11), 13626-13643. [Link]
-
Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. [Link]
-
Kappe, C. O. (2002). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Journal of Combinatorial Chemistry, 4(2), 95-107. [Link]
-
Keglevich, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
-
Al-Masri, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]
-
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination... [Link]
-
Organic Chemistry Portal. (2004). Reductive Aminations and Suzuki-Type Couplings. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Functionalization of the C5 Position in 5-Bromopyridazine-3-carboxylic Acid
[1]
Executive Summary
5-Bromopyridazine-3-carboxylic acid represents a high-value scaffold in medicinal chemistry, serving as a bioisostere for nicotinic acid derivatives while offering unique physiochemical properties due to the electron-deficient 1,2-diazine core. Functionalization at the C5 position allows for the introduction of diversity vectors critical for Structure-Activity Relationship (SAR) studies, particularly in kinase inhibitors and CNS-active agents.
This guide details the strategic functionalization of the C5 position. Unlike its pyridine analogs, the pyridazine ring is significantly more electron-deficient, enhancing its reactivity toward Nucleophilic Aromatic Substitution (
Key Reactivity Insights
-
Electronic Environment: The C5 position is beta to the ring nitrogens but activated by the electron-withdrawing carboxylate at C3.
-
Strategic Protection: The free carboxylic acid at C3 is prone to forming unreactive salts with bases used in coupling reactions and can poison Palladium catalysts. Esterification is the recommended first step for reliable scale-up.
-
Versatility: The C5-Bromine handle supports Suzuki-Miyaura (C-C), Sonogashira (C-C), and
(C-N/C-O) transformations.[1]
Strategic Workflow & Decision Tree
The following decision tree outlines the optimal synthetic pathways based on the desired functional group at C5.
Figure 1: Strategic workflow for C5 functionalization. The "Protection-First" route (via Ester) is prioritized to ensure catalytic turnover and prevent side reactions.
Module 1: Protection (Esterification)
Rationale: Direct coupling on the free acid is possible but often results in low yields due to solubility issues and catalyst deactivation. Converting the acid to a methyl ester increases lipophilicity and compatibility with non-polar solvents used in transition-metal catalysis.
Protocol A: Synthesis of Methyl 5-bromopyridazine-3-carboxylate
-
Reagents: 5-Bromopyridazine-3-carboxylic acid (1.0 eq), Methanol (Solvent, 0.5 M), Concentrated
(2.0 eq) or Thionyl Chloride ( , 1.5 eq). -
Setup: Flame-dried Round Bottom Flask (RBF) with reflux condenser.
-
Procedure:
-
Suspend the starting acid in anhydrous Methanol.
-
Option 1 (Acid Cat): Add
dropwise at 0°C. -
Option 2 (Acid Chloride in situ): Add
dropwise at 0°C (Exothermic!). -
Heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Acid peak disappears, Ester +14 mass appears).
-
Workup: Concentrate in vacuo. Dilute with EtOAc. Wash with sat.
(careful, gas evolution) until aqueous pH is neutral. Wash with brine, dry over , and concentrate.[2]
-
-
Yield Expectation: >90%. White to off-white solid.
Module 2: C-C Bond Formation (Suzuki-Miyaura Coupling)
Mechanism: The oxidative addition of Pd(0) into the C5-Br bond is facilitated by the electron-deficient nature of the pyridazine ring. The ester group at C3 further activates the C5 position.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Catalyst | Bidentate ligand resists displacement by pyridazine nitrogens. | |
| Base | Carbonates are mild enough to preserve the ester but strong enough for transmetallation. | |
| Solvent | 1,4-Dioxane : Water (4:[2][3]1) | Water is essential for the boronic acid activation step. |
| Temp | 80–90°C | Required to overcome the activation energy of the electron-poor ring. |
Protocol B: Suzuki Coupling on Methyl Ester
-
Reagents: Methyl 5-bromopyridazine-3-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq),
(5 mol%), (2.5 eq). -
Procedure:
-
Charge RBF with Ester, Boronic Acid, and Base.
-
Add Dioxane/Water (4:1) mixture. Degas by bubbling Nitrogen for 10 mins.
-
Add Catalyst rapidly under Nitrogen flow.
-
Seal and heat to 85°C for 2–12 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water.[2] Extract organic layer.[2][4]
-
Purification: Flash chromatography (Hexane/EtOAc). Pyridazines are polar; expect higher polarity than phenyl analogs.
-
Module 3: C-N/C-O Bond Formation ( )
Rationale: The 1,2-diazine core is highly
Figure 2:
Protocol C: Nucleophilic Substitution with Amines
-
Reagents: Methyl 5-bromopyridazine-3-carboxylate (1.0 eq), Primary/Secondary Amine (1.5–2.0 eq), DIPEA (2.0 eq).
-
Solvent: DMF, DMSO, or NMP (Polar Aprotic is critical).[2]
-
Procedure:
-
Dissolve Ester in DMF (0.2 M).
-
Add DIPEA and the Amine.
-
Temperature:
-
Aliphatic Amines: Room Temperature to 50°C.
-
Anilines (weaker nuc): 80–100°C.
-
-
Monitor by TLC/LC-MS.[4]
-
Workup: Pour into crushed ice/water. Precipitate often forms. Filter and wash with water. If no precipitate, extract with EtOAc (wash DMF out thoroughly with LiCl solution or water).
-
Module 4: Deprotection (Hydrolysis)
Rationale: Once the C5 position is functionalized, the C3 methyl ester must be hydrolyzed back to the carboxylic acid to restore the original functionality or for further coupling (e.g., Amide coupling).
Protocol D: Lithium Hydroxide Saponification
-
Reagents: C5-Substituted Methyl Ester (1.0 eq), LiOH (3.0 eq).
-
Solvent: THF : Water (3:1) or MeOH : Water.
-
Procedure:
-
Dissolve substrate in THF/MeOH.
-
Add LiOH solution (dissolved in min. water).
-
Stir at Room Temperature (1–2 hours). Note: Pyridazine rings are stable to base, but avoid prolonged boiling to prevent ring degradation.
-
Workup: Acidify carefully with 1N HCl to pH 3–4. The product usually precipitates. Filter and dry.[4]
-
Comparative Data & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Catalyst poisoning by N-atoms | Switch to |
| Hydrolysis during Coupling | Base too strong / Temp too high | Use |
| No Reaction in | Nucleophile too weak | Switch solvent to DMSO; increase temp to 120°C; use microwave irradiation. |
| Protodebromination | Hydride source present | Ensure solvent is anhydrous (for Suzuki); avoid Ethanol in coupling if reduction is observed. |
References
-
BenchChem. Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. (Note: Comparative reactivity for pyridine analogs).[1][4][5][6] Link[1]
-
Li, B., et al. (2022). "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." Journal of Organic Chemistry. (Mechanistic insight into diazine/triazine electron deficiency). Link
-
Sigma-Aldrich. Product Specification: Methyl 5-bromopyridine-3-carboxylate. (Analogous building block properties). Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. (General protocols for electron-deficient heterocycles). Link
-
ResearchGate. Synthesis of New Pyridazinone Derivatives via Palladium-catalyzed cross-coupling. (Validation of Pd-coupling on pyridazine core). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 5-Bromopyridazine-3-carboxylic Acid Derivatives
Document Type: Advanced Protocol & Application Guide Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Introduction & Strategic Rationale
The systematic replacement of carbon atoms with nitrogen in aromatic systems—known as the "nitrogen walk" strategy—is a cornerstone of modern lead optimization[1]. Pyridazine cores, in particular, offer unique physicochemical advantages, acting as potent hydrogen bond acceptors while lowering lipophilicity. Derivatives of pyridazine-3-carboxylic acid have proven highly valuable in the development of complex pharmaceuticals, including resistance-breaking oligoarylamide antibiotics like cystobactamids[2].
As a Senior Application Scientist, I have designed this protocol to address the synthetic bottleneck of accessing highly functionalized pyridazines. 5-Bromopyridazine-3-carboxylic acid serves as an elite bifunctional building block: the C3-carboxylic acid allows for immediate amide derivatization, while the C5-bromide remains intact for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Retrosynthetic Causality & Mechanistic Design
The most scalable and economically viable starting material for this scaffold is 3,5-dibromopyridazine . However, functionalizing it requires strict regiocontrol.
The Causality of Regioselectivity: Why does carbonylation occur exclusively at C3? The inherent bias of 3,5-dihalopyridazines heavily favors oxidative addition at the C3 position[3]. The adjacent N2 nitrogen atom exerts a strong α-heteroatom effect, withdrawing electron density and rendering the C3–Br bond significantly more electrophilic than the C5–Br bond. This lowers the activation energy for the insertion of the Pd(0) catalyst.
To maximize this inherent bias during methoxycarbonylation, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which drastically accelerates the reductive elimination step. This kinetic advantage prevents the catalyst from migrating or undergoing off-target C5-carbonylation, ensuring a highly scalable and clean reaction profile.
Mechanistic Workflow
Figure 1: Regioselective synthesis workflow for 5-bromopyridazine-3-carboxylic acid.
Step-by-Step Experimental Protocols
Every procedure below is engineered as a self-validating system , ensuring that researchers can verify the success of each step before proceeding, preventing the costly carryover of impurities.
Protocol A: Regioselective Methoxycarbonylation
Objective: Synthesis of Methyl 5-bromopyridazine-3-carboxylate.
-
Setup: In a high-pressure reactor, dissolve 3,5-dibromopyridazine (10.0 g, 42.0 mmol) in a degassed mixture of anhydrous DMF (40 mL) and Methanol (40 mL).
-
Catalyst Addition: Add Et₃N (11.7 mL, 84.0 mmol) followed by Pd(dppf)Cl₂ (1.53 g, 2.1 mmol, 5 mol%).
-
Reaction: Purge the reactor with CO gas three times. Pressurize to 3 bar with CO and heat to 50 °C with vigorous stirring for 16 hours.
-
Workup: Vent the CO safely. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure, partition between EtOAc and water, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (
) must be completely consumed, replaced by a single major UV-active spot (). Confirm regioselectivity via ¹H-NMR (CDCl₃): The C4 and C6 protons of the product will appear as two distinct doublets ( Hz) at approximately 8.2 ppm and 9.4 ppm. The absence of a singlet confirms no C5-carbonylation occurred.
Protocol B: Mild Saponification
Objective: Synthesis of 5-Bromopyridazine-3-carboxylic acid.
-
Setup: Dissolve Methyl 5-bromopyridazine-3-carboxylate (8.0 g, 36.8 mmol) in THF (60 mL) and cool to 0 °C.
-
Hydrolysis: Add a solution of LiOH·H₂O (2.3 g, 55.2 mmol) in H₂O (20 mL) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.
-
Workup: Remove THF under reduced pressure. Dilute the aqueous phase with 20 mL of water and wash once with Et₂O (30 mL) to remove unreacted ester.
-
Isolation: Cool the aqueous layer to 0 °C and acidify slowly with 2M HCl to pH 2. Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.
Self-Validation Checkpoint: Monitor by LC-MS. The ester peak (
) must shift entirely to the free acid peak (). The precipitation at pH 2 acts as a self-purifying step; if the solid is yellow/brown, trace palladium is present, requiring a re-slurry in minimal cold ethanol.
Protocol C: Amide Derivatization
Objective: Synthesis of N-Alkyl/Aryl-5-bromopyridazine-3-carboxamides. Note: The electron-deficient pyridazine ring reduces the nucleophilicity of the carboxylate during activation. We utilize HATU to generate a highly reactive HOAt ester to overcome this.
-
Activation: To a solution of 5-Bromopyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes.
-
Coupling: Add the desired amine (1.2 eq) and stir for 4 hours.
-
Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes excess amine), sat. NaHCO₃ (removes HOAt/acid), and brine.
Self-Validation Checkpoint: Post-reaction HPLC must indicate >95% conversion. The sequential acidic and basic washes ensure that the crude product is >90% pure before any column chromatography is attempted.
Quantitative Data & Process Optimization
Table 1: Optimization of Regioselective C3-Carbonylation Data demonstrates the necessity of the bidentate dppf ligand and controlled temperature to maintain high C3:C5 regioselectivity.
| Catalyst System | Solvent | Temp (°C) | CO Pressure | Yield (%) | C3:C5 Selectivity |
| Pd(OAc)₂ / PPh₃ | MeOH | 60 | 3 bar | 45 | 3:1 |
| Pd(PPh₃)₄ | MeOH | 60 | 3 bar | 62 | 5:1 |
| Pd(dppf)Cl₂ | DMF/MeOH | 50 | 3 bar | 88 | >20:1 |
| Pd(dppf)Cl₂ | DMF/MeOH | 80 | 5 bar | 75 | 10:1 |
Table 2: Substrate Scope for Amide Derivatization (Protocol C) Demonstrating the robustness of the HATU-mediated coupling across diverse amine nucleophiles.
| Amine Nucleophile | Target Derivative | Isolated Yield (%) | Purity (HPLC, %) |
| Benzylamine | N-benzyl-5-bromopyridazine-3-carboxamide | 85 | >99 |
| Morpholine | (5-bromopyridazin-3-yl)(morpholino)methanone | 92 | 98 |
| Aniline (Electron-poor) | N-phenyl-5-bromopyridazine-3-carboxamide | 78 | 97 |
| N-Methylpiperazine | (5-bromopyridazin-3-yl)(4-methylpiperazin-1-yl)methanone | 89 | >99 |
References
1.[1] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. URL: 2.[2] A novel class of oligoarylamide antibiotics defined by albicidins and cystobactamids. RSC. URL: 3.[3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. URL:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A novel class of oligoarylamide antibiotics defined by albicidins and cystobactamids - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00053J [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Troubleshooting & Optimization
5-Bromopyridazine-3-carboxylic Acid: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for functionalizing 5-bromopyridazine-3-carboxylic acid. As a highly electron-deficient heteroaromatic system containing a deactivated C5-bromide and a reactive C3-carboxylic acid, this molecule presents unique chemo- and regioselectivity challenges. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you eliminate dead-end pathways and maximize your isolated yields.
Strategic Workflow: Pathway Selection
The most common point of failure in functionalizing this scaffold is attempting transition-metal catalysis while the carboxylic acid is unprotected. The diagram below illustrates the causal relationship between pathway selection and reaction success.
Workflow comparison for 5-Bromopyridazine-3-carboxylic acid functionalization.
Troubleshooting FAQs
Q1: Why are my Suzuki-Miyaura yields with the free 5-bromopyridazine-3-carboxylic acid consistently below 20%, accompanied by significant starting material degradation? Causality: The free carboxylic acid group is highly problematic in palladium-catalyzed cross-couplings. At the elevated temperatures required for the oxidative addition of the deactivated C5-bromide, the C3-carboxylic acid coordinates to the palladium center, forming off-cycle Pd(II)-carboxylate dead-end complexes. Furthermore, highly electron-deficient heteroaryl bromides are highly susceptible to 1 before transmetalation can occur[1]. Solution: Always mask the carboxylic acid prior to cross-coupling (Pathway A). If the free acid must absolutely be coupled, use a highly active precatalyst like XPhos Pd G3 at lower temperatures (40–60 °C) with a mild base like K₃PO₄ to outcompete protodecarboxylation.
Q2: I’ve converted the starting material to an amide. Which palladium catalyst system is optimal for Suzuki coupling to avoid hydrodebromination? Causality: Hydrodebromination occurs when the rate of oxidative addition and subsequent beta-hydride elimination (from solvent/base) outcompetes transmetalation. First-generation catalysts like Pd(PPh₃)₄ are often too slow at the transmetalation step for2[2]. Solution: Transition to Buchwald precatalysts (XPhos Pd G2 or G3) or Pd(dppf)Cl₂. Bulky, electron-rich dialkylbiaryl phosphine ligands accelerate both transmetalation and reductive elimination, drastically reducing off-target debromination.
Q3: Can I perform a Buchwald-Hartwig amination on the 5-bromo position? I am seeing mostly unreacted starting material or catalyst degradation. Causality: The C5 position of the pyridazine ring is less activated toward oxidative addition than the C3 or C6 positions. Furthermore, when using primary amines, the amine can coordinate strongly to the palladium center after oxidative addition, 3[3]. Solution: Use RuPhos Pd G2 for secondary amines and BrettPhos Pd G2 for primary amines, paired with a strong, non-nucleophilic base like LiHMDS in 1,4-dioxane.
Q4: During the initial amide coupling, I get a dark tarry mixture and low yields using EDC/HOBt. What is going wrong? Causality: Pyridazine-3-carboxylic acids are sensitive to prolonged activation times. Excess auxiliary nucleophiles (like HOBt) can attack the electron-deficient pyridazine ring via S_NAr at the 5-position, displacing the bromide. Solution: Switch to a faster coupling reagent like HATU with DIPEA. Alternatively, utilize4 which serves as an effective platform for chemoselective amide coupling without generating harsh electrophilic intermediates[4].
Catalyst Performance Data & Mechanistic Insight
To select the right catalyst for the downstream cross-coupling of your 5-bromo-pyridazine-3-carboxamide, refer to the performance data summarized below.
Table 1: Catalyst Performance Comparison for Halopyridazine Suzuki-Miyaura Couplings
| Catalyst System | Ligand Type | Base | Temp (°C) | Typical Yield | Dominant Side Reaction |
| Pd(PPh₃)₄ | Monodentate | Na₂CO₃ | 80–100 | < 30% | Hydrodebromination |
| Pd(dppf)Cl₂ | Bidentate | K₂CO₃ | 80 | 60–75% | Homocoupling |
| Pd(OAc)₂ / SPhos | Dialkylbiaryl | K₃PO₄ | 100 | > 80% | Minimal |
| XPhos Pd G2/G3 | Dialkylbiaryl | K₃PO₄ | 60–80 | 85–95% | Minimal |
Data synthesized from comparative halopyridazine reactivity studies.
Pd-catalyzed Suzuki-Miyaura cycle highlighting the sluggish oxidative addition.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctions.
Protocol A: Chemoselective Amidation of 5-Bromopyridazine-3-carboxylic acid
Objective: Mask the carboxylic acid to prevent downstream catalyst poisoning.
-
Activation: Dissolve 5-bromopyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).
-
IPC Validation: The solution should be clear. Spotting on wet pH indicator paper should read ~pH 8.
-
-
Coupling Reagent Addition: Cool the mixture to 0 °C. Add HATU (1.1 equiv) portion-wise. Stir for 15 minutes.
-
IPC Validation: Pull a 5 µL aliquot, quench in MeCN/H₂O, and run LC-MS. You must observe complete conversion to the HOAt-active ester intermediate (m/z = M+118). Do not proceed if the free acid remains.
-
-
Amine Addition: Add the desired amine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPC Validation: TLC (DCM:MeOH 9:1) will show a new UV-active spot with a higher
than the highly polar starting acid.
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromo-pyridazine-3-carboxamide
Objective: Achieve high-yield C-C bond formation while suppressing hydrodebromination.
-
Reagent Charging: To an oven-dried Schlenk tube, add the 5-bromo-pyridazine-3-carboxamide (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G2 (0.05 equiv), and finely milled K₃PO₄ (2.0 equiv).
-
Atmosphere Exchange: Seal the tube and perform three vacuum/argon backfill cycles.
-
IPC Validation: This step is critical. Failure to rigorously exclude oxygen will result in the immediate precipitation of "Palladium black" upon solvent addition and heating.
-
-
Solvent Addition & Heating: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.1 M). Heat the mixture to 80 °C.
-
IPC Validation: Within 10 minutes of heating, the solution should transition from a pale yellow suspension to a deep red/brown homogeneous solution, indicating the successful generation of the active Pd(0) species.
-
-
Monitoring & Workup: Stir for 2–4 hours.
-
IPC Validation: LC-MS should show <5% starting material and a minimal M-79 peak (which would indicate hydrodebromination). Filter through a short pad of Celite, concentrate, and purify via flash chromatography.
-
References
- Organic & Biomolecular Chemistry (RSC Publishing)
- PMC (NIH)
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions Benchchem URL
- PMC (NIH)
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 5-Bromopyridazine-3-carboxylic acid intermediates
An In-depth Technical Guide to 5-Bromopyridazine-3-carboxylic Acid (CAS Number: 20826-04-4)
Introduction
5-Bromopyridazine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its synthesis, often proceeding through intermediates like the corresponding methyl or ethyl ester, can yield a crude product containing a variety of impurities. Achieving high purity is critical for subsequent synthetic steps and for ensuring the validity of biological screening data.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-Bromopyridazine-3-carboxylic acid and its common intermediates. It is structured in a question-and-answer format to directly address specific experimental challenges, offering explanations for the underlying chemical principles and providing detailed, field-proven protocols.
Visualizing the Purification Strategy
A successful purification strategy begins with an assessment of the crude product. The choice of method depends on the physical state of the material, the nature of the impurities, and the scale of the reaction.
Caption: General purification workflow for crude pyridazine derivatives.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of 5-Bromopyridazine-3-carboxylic acid.
Q1: My crude product shows multiple spots on the TLC plate after synthesis. How do I approach purification?
A1: The presence of multiple spots indicates a mixture of your target compound, starting materials, and by-products. A multi-step approach is often necessary.
-
Initial Cleanup with Acid-Base Extraction: This is the most effective first step for purifying carboxylic acids.[2] By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a weak aqueous base like sodium bicarbonate, you can selectively transfer the acidic product into the aqueous layer as its water-soluble carboxylate salt.[3][4] Neutral impurities, such as unreacted ester starting material, will remain in the organic layer.[5] After separating the layers, careful acidification of the aqueous layer (e.g., with 1M HCl) to a pH of 3-4 will precipitate your purified carboxylic acid.[6][7]
-
Choosing the Next Step: After extraction, analyze the precipitated solid by TLC.
Q2: I performed an acid-base extraction, but my product is still contaminated with the starting ester. What went wrong?
A2: This is a common issue, typically arising from incomplete hydrolysis or inefficient extraction.
-
Incomplete Hydrolysis: Ensure your hydrolysis reaction (saponification) has gone to completion.[10] Monitor the reaction by TLC until the starting ester spot has completely disappeared. If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding more base (e.g., LiOH or KOH).[11]
-
Inefficient Extraction: The efficiency of liquid-liquid extraction depends on thorough mixing.[12] Ensure you shake the separatory funnel vigorously to maximize the surface area between the organic and aqueous phases. Perform multiple extractions with fresh aqueous base (e.g., 3 x 50 mL washes instead of 1 x 150 mL) as this is more effective at removing the acidic product.
-
Incorrect pH: When extracting the acid into the basic aqueous layer, ensure the pH is sufficiently high (pH > 8) to deprotonate the carboxylic acid fully. Conversely, when precipitating the product, ensure the pH is low enough (pH < 4) to fully protonate the carboxylate salt.[2]
Caption: Diagram of the acid-base extraction process.
Q3: My solid product "oils out" or won't crystallize during recrystallization. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. Poor crystallization can be due to residual impurities or an inappropriate solvent.
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound (M.P. 178-180°C).[13] | Choose a solvent or solvent system with a lower boiling point. For example, if using toluene (B.P. 111°C), try adding heptane as an anti-solvent. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool very slowly without agitation. | |
| No Crystals Form | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration and try cooling again. |
| Impurities are inhibiting crystal lattice formation. | Try adding a seed crystal of the pure compound. If unavailable, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. | |
| The cooling process is too rapid. | Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[14] |
A good starting point for solvent selection is ethanol or a mixture of ethanol and water, as pyridazine derivatives often show good solubility in hot alcohols and poor solubility when cold.[7][8]
Q4: I'm using flash column chromatography, but my compound is tailing badly on the TLC and column.
A4: Peak tailing is a common problem for basic nitrogen-containing compounds like pyridazines on acidic silica gel.[15] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[15]
-
Mobile Phase Modification: The most effective solution is to add a small amount of a polar, acidic modifier to your eluent.[8]
-
Add 0.5-2% acetic acid or formic acid to the mobile phase. This protonates the pyridine nitrogen, reducing its interaction with the silica and also helps to keep the carboxylic acid protonated, leading to sharper peaks.
-
-
Stationary Phase Choice: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.
Q5: What are the most likely impurities I need to remove?
A5: The impurities will depend on your synthetic route.
-
From Ester Hydrolysis: The most common impurity is the unreacted starting ester (e.g., methyl or ethyl 5-bromopyridazine-3-carboxylate). This is a neutral molecule and is easily removed by the acid-base extraction detailed in Q1.[3][5]
-
From Oxidation of a Methyl Group: Unreacted 5-bromo-3-methylpyridazine could be present. This is also a neutral impurity removable by acid-base extraction.
-
Side-Reaction Products: Decarboxylation of the product to form 5-bromopyridazine can occur, especially if the reaction is performed at high temperatures.[16] This impurity is more volatile and may be partially removed during solvent evaporation under vacuum.
-
Colored Impurities: These are often high molecular weight by-products. They can sometimes be removed by treating a solution of your crude product with activated charcoal before a hot filtration step during recrystallization.[14]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol assumes the crude product is a solid containing the desired carboxylic acid and neutral impurities.
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a 250 mL separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 50 mL portions of sodium bicarbonate solution, combining all aqueous extracts. This ensures complete extraction of the acidic product.[12]
-
Back Wash (Optional): To remove any neutral impurities that may have been carried over, "back-wash" the combined aqueous extracts with a small portion of ethyl acetate (20 mL). Discard this organic wash.[12]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 3 and 4 (check with pH paper). A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol should be performed on the product obtained from acid-base extraction.
-
Solvent Selection: Place a small amount of your product (approx. 50 mg) in a test tube. Add a potential solvent (e.g., ethanol) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8]
-
Dissolution: Place the bulk of your dried product into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
Hot Filtration (Optional): If the solution is colored or contains insoluble material, perform a hot filtration. Decolorize by adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is for complex mixtures or oily products.
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[9] A good starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 1% acetic acid to the chosen eluent system.
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For less soluble compounds, dissolve in a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel ("dry loading"). Remove the solvent in vacuo and carefully load the resulting free-flowing powder onto the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]
-
University of York. (n.d.). Chemically-active extraction. Retrieved from University of York, Chemistry Teaching Labs. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from Department of Chemistry. [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from YouTube. [Link]
-
Sriram, R., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8154–8162. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Retrieved from Chemguide. [Link]
-
D'Alonzo, D., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from Science Ready. [Link]
-
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from Chemistry Stack Exchange. [Link]
-
Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Retrieved from Medify. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromopyridine-3-carboxylic acid. Retrieved from PubChem. [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from Chemical & Pharmaceutical Bulletin. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia. [Link]
- Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
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Technical Support Center: Optimizing 5-Bromopyridazine-3-carboxylic Acid Substitutions
Welcome to the technical support center for optimizing substitution reactions involving 5-Bromopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in these critical synthetic transformations. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when selecting a reaction temperature for substitutions on 5-Bromopyridazine-3-carboxylic acid?
A1: The primary challenge lies in balancing reaction rate with compound stability. The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), but the presence of the carboxylic acid group introduces a risk of decarboxylation at elevated temperatures.[1] Finding the optimal temperature window that promotes efficient substitution without significant degradation of the starting material or product is crucial. The melting point of 5-Bromopyridazine-3-carboxylic acid is in the range of 178-186°C, which can be an initial indicator of its general thermal stability under neutral conditions.[2][3][4]
Q2: How does the choice of nucleophile influence the required reaction temperature?
A2: The nucleophile's strength and steric hindrance are key factors. Stronger nucleophiles, such as thiolates or alkoxides, are more reactive and can often effect substitution at lower temperatures compared to weaker nucleophiles like amines or alcohols.[5][6] Highly hindered nucleophiles may require more thermal energy to overcome the steric barrier for their approach to the pyridazine ring. Therefore, a careful assessment of the nucleophile's intrinsic reactivity is a prerequisite for temperature optimization.
Q3: Which solvents are most suitable for these reactions, and how do they relate to temperature selection?
A3: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[6][7] These solvents effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile. Their high boiling points allow for a wide range of reaction temperatures to be explored. However, the choice of solvent can also influence the reaction rate, with DMSO often promoting faster reactions than DMF or acetonitrile, which might allow for the use of lower temperatures.[7]
Troubleshooting Guide
Q4: My reaction is showing low or no conversion, even after prolonged heating. What is the first parameter I should investigate?
A4: Before aggressively increasing the temperature, first verify the fundamentals of the reaction setup.
-
Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon), as moisture can quench strong bases and some nucleophiles.
-
Base Strength and Solubility: The chosen base (e.g., K₂CO₃, Cs₂CO₃, or a stronger base like NaH for alcohols) must be strong enough to deprotonate the nucleophile (if necessary) and soluble in the reaction solvent.[6] Inadequate deprotonation of the nucleophile is a common cause of low reactivity.
-
Reagent Purity: Verify the purity of your 5-Bromopyridazine-3-carboxylic acid and the nucleophile. Impurities can inhibit the reaction.
If these factors are all in order, a systematic increase in temperature is a logical next step. It is advisable to increase the temperature in controlled increments (e.g., 10-20°C) and monitor the reaction progress by an appropriate analytical method like TLC or LC-MS.
Q5: I am observing the formation of multiple byproducts. How can I determine if the reaction temperature is the cause?
A5: High temperatures can lead to side reactions. Two common temperature-induced side reactions for this substrate are:
-
Decarboxylation: The loss of CO₂ from the carboxylic acid moiety is a known thermal decomposition pathway for many carboxylic acids, particularly heteroaromatic ones.[1] If you are observing a byproduct with a mass corresponding to the loss of 44 Da, decarboxylation is a likely culprit.
-
Non-selective Substitution or Degradation: At excessively high temperatures, the pyridazine ring itself can become susceptible to degradation, or substitution may occur at other positions if possible.
To diagnose the issue, run the reaction at a lower temperature for a longer period. If the byproduct profile improves and the desired product is formed, albeit more slowly, then the initial temperature was likely too high.
Experimental Protocols & Workflows
Protocol 1: Systematic Temperature Screening for Optimal Yield
This protocol outlines a parallel approach to efficiently identify the optimal reaction temperature for the substitution of 5-Bromopyridazine-3-carboxylic acid with a generic amine nucleophile.
Materials:
-
5-Bromopyridazine-3-carboxylic acid (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous DMSO
-
Reaction vials with stir bars
-
Heating block with multiple wells
Procedure:
-
In separate, dry reaction vials, add 5-Bromopyridazine-3-carboxylic acid, the amine nucleophile, and K₂CO₃.
-
Add anhydrous DMSO to each vial to achieve a consistent concentration (e.g., 0.5 M).
-
Seal the vials under an inert atmosphere.
-
Set up a heating block with wells at different temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).
-
Place the reaction vials in the heating block and stir for a set period (e.g., 12 hours).
-
After the allotted time, cool the reactions to room temperature.
-
Quench each reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze a small aliquot of the organic layer from each reaction by LC-MS to determine the relative conversion to the desired product and the formation of any byproducts.
-
Based on the results, select the temperature that provides the best balance of conversion and purity for a larger scale reaction.
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Workflow for temperature optimization and troubleshooting.
Reference Data
The following table provides general starting points for reaction temperatures based on the class of nucleophile. These are recommendations and should be optimized for each specific substrate combination.
| Nucleophile Class | Example | Recommended Starting Temperature (°C) | Recommended Solvent |
| Amines (Aliphatic) | Piperidine | 80 - 120 | DMSO, DMF |
| Amines (Aromatic) | Aniline | 100 - 140 | DMSO, DMF |
| Alcohols/Phenols | Methanol, Phenol | 60 - 100 (with strong base like NaH) | THF, DMF |
| Thiols | Thiophenol | Room Temperature - 80 | Acetonitrile, DMF |
Note: The reactivity of substituted anilines and phenols will vary based on their electronic properties.[8]
Relationship Between Temperature and Competing Reactions
Elevated temperatures can accelerate the desired SNAr reaction but also increase the rate of undesirable side reactions.
Caption: Impact of temperature on reaction rates and yield.
This guide provides a foundational framework for optimizing the reaction temperature in substitutions of 5-Bromopyridazine-3-carboxylic acid. By systematically evaluating reaction parameters and understanding the underlying chemical principles, researchers can significantly improve reaction outcomes.
References
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available from: [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available from: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]
-
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available from: [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available from: [Link]
-
Product Class 8: Pyridazines. Thieme Connect. Available from: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. Available from: [https://www.organic-chemistry.org/ सिंथेसिस/document/SNAr.pdf]([Link] सिंथेसिस/document/SNAr.pdf)
-
Synthesis of[2][9][10]triazolo[4,3-b]pyridazine-3-carboxylic acids. ResearchGate. Available from: [Link]
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Center for Biotechnology Information. Available from: [Link]
-
Machine Learning Meets Mechanistic Modelling for Accurate Prediction of Experimental Activation Energies. ChemRxiv. Available from: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available from: [Link]
-
Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available from: [Link]
-
Optimization table for nucleophilic substitution of 3. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available from: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. Available from: [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available from: [Link]
-
Recent Advances in Pyridazine Chemistry. ResearchGate. Available from: [Link]
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- 2. 5-Bromopyridine-3-carboxylic acid - CAS-Number 20826-04-4 - Order from Chemodex [chemodex.com]
- 3. 5-Bromopyridine-3-carboxylic acid 98 20826-04-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 5-Bromopyridazine-3-carboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming catalyst poisoning when working with 5-Bromopyridazine-3-carboxylic acid and related N-heterocyclic compounds in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the foundational knowledge and actionable protocols to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a common issue with substrates like 5-Bromopyridazine-3-carboxylic acid?
A1: Catalyst poisoning refers to the deactivation of a catalyst's active sites by strong coordination with a substance present in the reaction mixture.[1][2] In the case of 5-Bromopyridazine-3-carboxylic acid, the lone pair of electrons on the pyridazine nitrogen atoms can strongly bind to the palladium catalyst center.[1] This coordination blocks the active sites required for the catalytic cycle, effectively "poisoning" the catalyst and leading to low or no product yield.[3]
Q2: What are the typical signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no conversion: The reaction stalls or fails to proceed to completion.[2]
-
Formation of a black precipitate: This is often palladium black, which forms when the active Pd(0) catalyst aggregates and becomes inactive.[2]
-
Inconsistent results: Reactions may work sporadically, which could be due to varying levels of impurities acting as poisons in different batches of reagents or solvents.[2]
Q3: Can the carboxylic acid group on my substrate also cause problems?
A3: Yes, the carboxylic acid group can add complexity. While not a classic "poison" in the same way as the pyridazine nitrogens, it can potentially interact with the catalyst or the base. This can influence the electronic properties of the substrate and may require careful selection of the base to avoid unwanted side reactions or solubility issues.
Q4: Is it always the starting material that poisons the catalyst?
A4: Not necessarily. While the pyridazine starting material is a primary suspect, the coupled product, which also contains the pyridazine moiety, can also act as a poison.[4] This is known as product inhibition and can cause the reaction rate to decrease as the concentration of the product increases.[4] Additionally, impurities in reagents or solvents can also be sources of catalyst poisons.[3]
In-Depth Troubleshooting Guide: From Diagnosis to Solution
Navigating catalyst poisoning requires a systematic approach. This guide will walk you through identifying the root cause of your failed reaction and implementing effective solutions.
Diagnosing the Problem: Is it Catalyst Poisoning?
Before attempting to optimize your reaction, it's crucial to confirm that catalyst poisoning is indeed the issue. The following flowchart outlines a diagnostic workflow.
Caption: A decision tree to guide the diagnosis of catalyst poisoning.
Understanding the Mechanism of Poisoning
The primary mechanism of catalyst poisoning by 5-Bromopyridazine-3-carboxylic acid is the coordination of one or both of the basic nitrogen atoms to the electron-deficient palladium(0) center. This forms a stable complex that is reluctant to enter the catalytic cycle.
Caption: The coordination of the pyridazine nitrogen atoms to the Pd(0) center deactivates the catalyst.
Strategic Solutions to Overcome Catalyst Poisoning
Once catalyst poisoning is suspected, several strategies can be employed. It is often beneficial to screen a combination of these approaches to find the optimal conditions for your specific substrate and coupling partner.
The choice of ligand is critical in mitigating catalyst poisoning. Bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions involving electron-deficient heteroaryl halides.[5] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[6]
-
Rationale: Bulky ligands can sterically hinder the coordination of the pyridazine nitrogen to the palladium center. Electron-rich ligands increase the electron density on the palladium, which can weaken the bond to the poisoning substrate and facilitate the crucial oxidative addition step.[5]
| Ligand Type | Examples | Rationale for Use with Pyridazine Substrates |
| Bulky, Electron-Rich Monophosphine Ligands | XPhos, SPhos, RuPhos, BrettPhos | Excellent for challenging substrates; promotes oxidative addition and reductive elimination while discouraging catalyst deactivation.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, often leading to highly active and robust catalysts.[8] |
| Bidentate Phosphine Ligands | Xantphos, dppf | Can chelate to the palladium center, providing stability and potentially preventing the formation of inactive palladium dimers.[9] |
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, even in the presence of a poisoning substrate.[3]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation in Suzuki couplings.[9] For substrates with a carboxylic acid group, a weaker base like K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOtBu to avoid potential side reactions.[10] The presence of water in the solvent system can also be beneficial by promoting the formation of the more reactive boronate species.[10]
-
Solvent Selection: Aprotic solvents such as 1,4-dioxane, toluene, or DME are commonly used for these types of reactions.[10] In some cases, a biphasic system (e.g., toluene/water) with vigorous stirring can be effective.[9]
-
Temperature: Many Suzuki coupling reactions require heating to proceed at a reasonable rate.[9] However, excessively high temperatures can lead to catalyst decomposition. A temperature screen (e.g., 80-110 °C) is recommended to find the optimal balance.[1]
-
High-Purity Reagents: Ensure that all starting materials, solvents, and bases are of the highest possible purity. Trace impurities can act as catalyst poisons.[3]
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade phosphine ligands.[9] It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9]
Experimental Protocol: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 5-Bromopyridazine-3-carboxylic Acid
This protocol provides a framework for systematically screening different palladium catalysts and ligands to identify an effective system for the Suzuki-Miyaura coupling of 5-Bromopyridazine-3-carboxylic acid.
Materials:
-
5-Bromopyridazine-3-carboxylic acid
-
Arylboronic acid of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligands (e.g., XPhos, SPhos, RuPhos, Xantphos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk tubes or reaction vials with septa
-
Inert gas supply (argon or nitrogen)
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation of Reaction Vessels: In a glovebox or under a stream of inert gas, add 5-Bromopyridazine-3-carboxylic acid (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) to a series of labeled Schlenk tubes or reaction vials.
-
Preparation of Catalyst/Ligand Stock Solutions: In separate vials, prepare stock solutions of the palladium precatalyst and each ligand in the chosen degassed solvent. A typical Pd:ligand ratio is 1:2.
-
Addition of Catalyst System: Add the appropriate volume of the palladium precatalyst and ligand stock solutions to each reaction vessel to achieve the desired catalyst loading (e.g., 2-5 mol%).
-
Addition of Solvent: Add the degassed solvent to each reaction vessel to achieve the desired concentration.
-
Reaction Execution: Seal the reaction vessels and place them in a pre-heated heating block or oil bath. Stir the reactions at the desired temperature (e.g., 100 °C) for a set period (e.g., 12-24 hours).
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Evaluation: Compare the yields and purity of the product from each reaction to identify the optimal catalyst and ligand combination.
References
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem. (URL not available)
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Resolving poor catalytic activity with 6,6'-Dimethyl-3,3'-bipyridazine catalysts - Benchchem. (URL not available)
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL not available)
-
Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. (2017). [Link]
- Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem. (URL not available)
- A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Chloro-3-methoxypyridazin-4-amine and its Analogs - Benchchem. (URL not available)
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (URL not available)
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. (2018). [Link]
- Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem. (URL not available)
- Suzuki reaction - Wikipedia. (URL not available)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Coupling - Organic Synthesis. (URL not available)
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). (URL not available)
- Suzuki Coupling - Organic Chemistry Portal. (URL not available)
- Sonogashira coupling - Wikipedia. (URL not available)
- Sonogashira Coupling - Organic Chemistry Portal. (URL not available)
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (2017). [Link]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (URL not available)
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (URL not available)
- Heck reaction - Wikipedia. (URL not available)
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). (URL not available)
- Heck Reaction - Organic Chemistry Portal. (URL not available)
-
Heck Reaction - Chemistry LibreTexts. (2023). [Link]
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox C
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (URL not available)
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. (2005). [Link]
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Request PDF. (2025). [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (2019). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Workup procedures for acidic pyridazine derivatives
Technical Support Center: Workup & Isolation of Acidic Pyridazine Derivatives
Isolating acidic pyridazine derivatives (such as pyridazinecarboxylic acids and phenolic pyridazines) from aqueous reaction mixtures is a notoriously challenging bottleneck in heterocyclic synthesis. The core issue stems from the molecule's amphoteric nature: the 1,2-diazine ring contains basic nitrogen atoms, while the appended functional group provides an acidic proton. This dual nature frequently results in zwitterion formation, leading to extreme aqueous solubility, poor partitioning into standard organic solvents, and frustrating emulsion formations.
This guide provides causality-driven troubleshooting and validated protocols to help you overcome these thermodynamic hurdles.
Diagnostic Workflow
Decision matrix for the isolation of acidic pyridazine derivatives from aqueous mixtures.
Frequently Asked Questions & Troubleshooting
Q: My acidic pyridazine completely resists extraction into ethyl acetate or dichloromethane, regardless of how much I wash the aqueous layer. Why is this happening, and how do I fix it? Causality & Solution: Pyridazinecarboxylic acids are structurally analogous to nicotinic acid but are generally stronger acids due to the electron-withdrawing nature of the adjacent diazine nitrogens 1. At physiological or neutral pH, the carboxylic acid is deprotonated (anionic). If you acidify the solution to protonate the acid (pH < 2), the basic pyridazine nitrogens become protonated (cationic). In both states, the molecule is highly solvated by water. Furthermore, at intermediate pH values, the molecule exists in a transient equilibrium between its neutral and zwitterionic forms 2. Actionable Fix: You must mathematically determine or empirically titrate the mixture to the molecule's isoelectric point (pI) —the exact pH where the net charge is zero. At the pI, aqueous solubility is minimized. If the compound still does not partition into EtOAc, switch to a strongly hydrogen-bonding solvent such as iso-butanol or a 3:1 EtOAc/THF mixture. Industrial processes have successfully substituted toxic solvents like benzene with iso-butanol for the efficient extraction of highly polar pyridazine derivatives 3.
Q: When I use polar solvents like iso-butanol or THF mixtures, I get a massive emulsion or a single miscible phase. How do I force separation? Causality & Solution: Polar organic solvents have high partial miscibility with water. When your aqueous layer contains residual organic bases or co-solvents, the dielectric constant of the aqueous phase drops, causing the two phases to merge. Actionable Fix: Implement a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . Saturate the aqueous phase with an inorganic salt (e.g., NaCl or ammonium sulfate). The salt ions heavily hydrate, reducing the thermodynamic activity of free water molecules available to solvate the pyridazine and the organic solvent. This forces the organic solvent out of the aqueous phase, taking the neutral pyridazine derivative with it.
Q: I tried evaporating the aqueous layer to dryness, but my product is heavily contaminated with inorganic salts. How do I desalt an amphoteric pyridazine? Causality & Solution: Direct lyophilization or evaporation concentrates all inorganic salts (e.g., NaCl, buffer salts) alongside your product. Because acidic pyridazines are strong chelators 1, they often form stable metal complexes with these inorganic cations, making subsequent trituration ineffective. Actionable Fix: Utilize Ion-Exchange Catch-and-Release Chromatography . Pass the aqueous mixture through a strongly acidic cation exchange resin (e.g., Dowex 50WX8) at a pH below the pyridazine's pKa. The protonated pyridazine will bind to the resin, while inorganic anions and neutral impurities wash through. Elute the product using a volatile base (e.g., 5-10% aqueous ammonia), which deprotonates the ring, releasing the product. Lyophilization of the eluate leaves the pure, salt-free pyridazine.
Validated Experimental Protocols
Protocol A: Isoelectric Point (pI) Precipitation
This self-validating protocol relies on the thermodynamic minimum of solubility at the pI. If precipitation occurs, the pI has been successfully reached, confirming the zwitterion has been neutralized.
-
Concentration: Concentrate the crude aqueous reaction mixture under reduced pressure to approximately 30% of its original volume to supersaturate the solution.
-
Thermal Shock: Cool the flask in an ice-water bath (0–5 °C). Lowering the temperature decreases the kinetic energy of the solvent, promoting crystal lattice formation.
-
Titration: Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter. Target the calculated pI (typically between pH 3.0 and 4.5 for pyridazinecarboxylic acids).
-
Equilibration: Once turbidity is observed, halt the titration and allow the suspension to stir at 0 °C for 1 hour. This Ostwald ripening period allows smaller, impure crystals to redissolve and deposit onto larger, purer crystals.
-
Isolation: Filter the precipitate through a sintered glass funnel, wash with minimal ice-cold water (to prevent redissolution), and dry in vacuo.
Protocol B: Salting-Out Extraction with iso-Butanol
Use this protocol when pI precipitation fails due to extreme hydrophilicity.
-
pH Adjustment: Adjust the aqueous phase to the compound's pI to ensure the molecule is in its neutral state.
-
Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (approx. 36 g per 100 mL of water). Stir vigorously for 15 minutes.
-
Extraction: Add iso-butanol (1 volume for every 3 volumes of aqueous phase). Note: iso-butanol is superior to standard non-polar solvents for amphoteric heterocycles because its hydroxyl group can disrupt the internal hydrogen bonding of the zwitterion 3.
-
Phase Separation: Transfer to a separatory funnel. Allow 15–20 minutes for the emulsion to clear. The high ionic strength of the aqueous layer acts as a self-validating mechanism, forcing a sharp and distinct phase boundary.
-
Recovery: Collect the upper organic layer. Back-wash the organic layer once with a saturated brine solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Quantitative Data: Solvent & Partitioning Metrics
To aid in solvent selection, the following table summarizes the physicochemical parameters relevant to the extraction of acidic pyridazines.
| Solvent System | Polarity Index (P') | Water Miscibility (w/w %) | Efficacy for Zwitterions | Recommended Use Case |
| Dichloromethane | 3.1 | 1.3% | Very Low | Non-polar, neutral pyridazines |
| Ethyl Acetate | 4.4 | 8.1% | Low | Weakly acidic pyridazines (pH < 3) |
| iso-Butanol | 4.0 | 8.5% | High | Amphoteric/Zwitterionic pyridazines |
| EtOAc / THF (3:1) | 4.2 | Moderate | High | Highly polar, non-precipitating derivatives |
| Water (at pI) | 10.2 | N/A | N/A | Direct precipitation / Crystallization |
References
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI.[Link]
-
Effects of Sorbate Speciation on Sorption of Selected Sulfonamides in Three Loamy Soils. UNL Digital Commons.[Link]
- Preparation of pyridazine, useful for producing active substances...
Sources
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]
Technical Support Center: Esterification of 5-Bromopyridazine-3-carboxylic acid
Welcome to the technical support resource for the esterification of 5-bromopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize side reactions and optimize your reaction outcomes.
Introduction
5-Bromopyridazine-3-carboxylic acid and its esters are valuable building blocks in medicinal chemistry and materials science. The esterification of this substrate, while seemingly straightforward, can be complicated by the electronic nature of the pyridazine ring and the presence of the bromo substituent. This guide provides a comprehensive overview of the challenges you may encounter and offers practical solutions to overcome them.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of 5-bromopyridazine-3-carboxylic acid.
Issue 1: Low or No Ester Formation
Symptom: Your reaction shows a low yield of the desired ester, or no product is formed, with the starting material remaining largely unreacted.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The lone pairs on the pyridazine nitrogen atoms can coordinate with and deactivate the acid catalyst, be it a Brønsted or Lewis acid. This is a common issue with nitrogen-containing heterocycles.
-
Solution 1: Increase Catalyst Loading: A higher catalyst loading (e.g., from a catalytic amount to 0.5-1.0 equivalents or more) may be necessary to overcome the deactivation by the substrate.
-
Solution 2: Use a Stronger, Non-Coordinating Acid: Consider using a stronger acid like triflic acid, which is less prone to deactivation.[1] Alternatively, sterically hindered Lewis acids can sometimes be effective.
-
Solution 3: Alternative Esterification Methods: If traditional acid catalysis fails, consider methods that do not rely on strong acids. Activating the carboxylic acid with reagents like thionyl chloride (to form the acid chloride) or using coupling agents like DCC/DMAP can be effective.
-
-
Equilibrium Not Favoring Product: Fischer esterification is a reversible reaction.[2][3][4] The water produced as a byproduct can hydrolyze the ester back to the starting materials.
-
Solution 1: Use Excess Alcohol: Using the alcohol as the solvent or in large excess (10-fold or more) can shift the equilibrium towards the product.[3]
-
Solution 2: Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction can be effective.[2][4]
-
-
Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Solution: Ensure the reaction is heated to a suitable temperature, typically the reflux temperature of the alcohol being used.
-
Issue 2: Presence of a Major Byproduct with a Lower Molecular Weight
Symptom: Alongside your desired ester, you observe a significant amount of a byproduct that, by mass spectrometry, corresponds to the loss of the carboxyl group.
Possible Cause: Decarboxylation
Pyridazine carboxylic acids, particularly with the carboxyl group adjacent to a ring nitrogen, can be susceptible to decarboxylation upon heating, especially under acidic conditions.[5][6][7]
Solutions to Minimize Decarboxylation:
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration.
-
Milder Reaction Conditions: Avoid excessively strong acids or high concentrations of acid. Consider using a milder catalyst or an alternative esterification method that does not require harsh acidic conditions.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining starting material to decarboxylation-promoting conditions.
Issue 3: Formation of Impurities Containing a Hydroxyl Group
Symptom: You detect byproducts where the bromine atom has been replaced by a hydroxyl group.
Possible Cause: Hydrolytic Debromination
While aryl bromides are generally stable, the electron-deficient nature of the pyridazine ring can make the bromo substituent susceptible to nucleophilic substitution, including hydrolysis, especially at elevated temperatures in the presence of water and acid.
Solutions to Minimize Hydrolytic Debromination:
-
Anhydrous Conditions: Ensure your reagents and solvent are as dry as possible. The use of a Dean-Stark trap not only drives the esterification equilibrium but also minimizes the presence of water that could participate in hydrolysis.
-
Control of Acidity: Very strong acidic conditions might facilitate this side reaction. A careful balance of catalyst concentration is key.
-
Temperature and Time Management: As with decarboxylation, use the lowest effective temperature and avoid unnecessarily long reaction times.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the esterification of 5-bromopyridazine-3-carboxylic acid?
For simple Fischer esterification, concentrated sulfuric acid is a common and cost-effective choice.[8][9] However, due to the potential for deactivation by the pyridazine nitrogens, you may need a higher catalyst loading than for a simple benzoic acid. p-Toluenesulfonic acid (p-TsOH) is another effective alternative. If these fail, a stronger, less coordinating acid like triflic acid can be considered.[1]
Q2: Can I use a base-catalyzed method for this esterification?
Base-catalyzed esterification is generally not feasible for carboxylic acids as the base would deprotonate the acid to form a carboxylate, which is unreactive towards nucleophilic attack by an alcohol. However, you can deprotonate the carboxylic acid and then react it with an alkyl halide, though this is a different reaction pathway (Williamson ether synthesis analogue).
Q3: How do I effectively remove the unreacted carboxylic acid after the reaction?
The unreacted 5-bromopyridazine-3-carboxylic acid can be removed by washing the organic extract of your reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer.
Q4: What are the recommended purification techniques for the final ester product?
Column chromatography on silica gel is a common and effective method for purifying the ester from byproducts like the decarboxylated compound.[10] A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point for elution. Recrystallization can also be an effective purification method if the ester is a solid.
Part 3: Optimized Experimental Protocol
This protocol is a recommended starting point for the methyl esterification of 5-bromopyridazine-3-carboxylic acid. Optimization of time, temperature, and catalyst loading may be necessary.
Reaction: Methyl 5-bromopyridazine-3-carboxylate Synthesis
-
Reagents and Materials:
-
5-Bromopyridazine-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromopyridazine-3-carboxylic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., to make a 0.2-0.5 M solution). Methanol acts as both the reagent and the solvent.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5-1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Part 4: Data and Visualizations
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Catalyst Deactivation | Increase catalyst loading; use a stronger acid (e.g., triflic acid). |
| Unfavorable Equilibrium | Use a large excess of alcohol; remove water (Dean-Stark or molecular sieves).[2][3][4] | |
| Decarboxylation | High Temperature/Acidity | Lower reaction temperature; use milder acid conditions. |
| Hydrolytic Debromination | Presence of Water | Ensure anhydrous conditions; control acidity and temperature. |
Diagrams
Caption: Troubleshooting flowchart for 5-bromopyridazine-3-carboxylic acid esterification.
Caption: Competing reactions in the esterification of 5-bromopyridazine-3-carboxylic acid.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
-
Fransson, R., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(7), 4895-4903. Available at: [Link]
-
Hatano, M., et al. (2023). Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. ResearchGate. Available at: [Link]
-
Al-Maksoud, W. A. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
G. E. Dunn, Gordon K. J. Lee, Harold Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Can. J. Chem. 1972, 50(18), 3017-3027. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]
-
Keshav, A., Poonia, A., & Joshi, N. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Semantic Scholar. Available at: [Link]
-
Haider, A., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis?. ResearchGate. Available at: [Link]
-
ChemRxiv. (2023). Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Zhang, Y., et al. (1999). BIODIESEL PRODUCTION VIA ACID CATALYSIS. ASAE. Available at: [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. (2021). Fischer Esterification. Available at: [Link]
-
PubChem. Methyl 5-bromopyridine-3-carboxylate. Available at: [Link]
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Organic Chemistry Portal. (2021). Fischer-Speier Esterification. Available at: [Link]
-
ResearchGate. (2018). Effect of catalyst concentration on esterification at 150 o C and 5 hours of reaction. Available at: [Link]
- Google Patents. (2021). Synthesis method of 5-bromopyridine-3-formaldehyde.
-
ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
PubChem. Methyl 5-bromopyridine-3-carboxylate. Available at: [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
Royal Society of Chemistry. (2023). Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. Available at: [Link]
-
Organic Syntheses. PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. Available at: [Link]
-
Science.gov. acid catalyzed esterification: Topics by Science.gov. Available at: [Link]
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PubMed. (2023). Investigating the debrominations of a subset of brominated flame retardants by biogenic reactive sulfur species. Available at: [Link]
-
SciSpace. (2003). Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams for the Synthesis of ω-Amino-trisubstituted (. Available at: [Link]
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Organic Chemistry Portal. Synthesis of bromohydrins. Available at: [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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Stability of 5-Bromopyridazine-3-carboxylic acid under basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-Bromopyridazine-3-carboxylic acid [1].
This heterocyclic scaffold is highly valuable in medicinal chemistry, but it presents unique stability challenges under basic conditions. Below, we dissect the mechanistic causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your synthetic workflows.
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does my 5-Bromopyridazine-3-carboxylic acid degrade into a complex mixture when I use aqueous NaOH or KOH?
A: You are observing Nucleophilic Aromatic Substitution (S_NAr) [2]. The pyridazine ring is inherently electron-deficient. The two adjacent nitrogen atoms (N1, N2) exert a powerful inductive and mesomeric electron-withdrawing effect, which is further amplified by the carboxylic acid group at the C3 position. This severely depletes electron density at the C5 carbon, making the C-Br bond highly activated. When unhindered nucleophilic bases like hydroxide (
Q2: I switched to a non-nucleophilic base, but I am still losing the carboxylic acid group during my reaction. What is happening?
A: You are triggering thermal decarboxylation [3]. Pyridazine-3-carboxylic acids are structurally analogous to picolinic acids (pyridine-2-carboxylic acids), where the carboxyl group is positioned
Section 2: Quantitative Stability Matrix
To aid in your experimental design, the following table summarizes the primary degradation pathways and estimated half-lives of 5-Bromopyridazine-3-carboxylic acid under various basic conditions.
| Reaction Condition | Base Characteristic | Temperature (°C) | Primary Degradation Pathway | Estimated Half-Life ( |
| 1.0 M NaOH (aq) | Strong Nucleophile | 25 °C | S_NAr (C5-Hydroxylation) | < 2 Hours |
| 2.0 M | Moderate Nucleophile | 60 °C | S_NAr (C5-Amination) | < 30 Minutes |
| Weak / Non-Nucleophilic | 110 °C | Decarboxylation (Loss of | ~ 1.5 Hours | |
| DIPEA in dry THF | Sterically Hindered | 0 to 5 °C | None (Stable Carboxylate) | > 48 Hours |
Section 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent degradation pathways dictated by your choice of base and temperature.
Fig 1. Divergent degradation pathways of 5-Bromopyridazine-3-carboxylic acid under basic conditions.
Section 4: Validated Experimental Protocol
Protocol: Safe Deprotonation for Downstream Amide Coupling Objective: To selectively deprotonate the carboxylic acid for activation (e.g., via HATU or EDC) while completely suppressing both S_NAr and decarboxylation.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 5-Bromopyridazine-3-carboxylic acid in a rigorously anhydrous, non-nucleophilic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) to a concentration of 0.1 M.
-
Causality: Eliminating water removes the primary source of hydroxide ions, preventing S_NAr C5-hydroxylation.
-
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C to 5 °C for 10 minutes.
-
Causality: Decarboxylation of
-aza carboxylic acids is highly temperature-dependent. Maintaining a cold environment prevents the thermal activation required to form the ylide intermediate.
-
-
Base Selection & Addition: Slowly add 1.1 to 1.5 equivalents of a sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), dropwise over 5 minutes.
-
Causality: DIPEA is sufficiently basic to deprotonate the carboxylic acid (
~ 10.75 for the conjugate acid) but is too sterically hindered to act as a nucleophile at the highly crowded C5 position. Dropwise addition prevents localized exothermic spikes.
-
-
Activation: Stir the mixture for 15 minutes at 0 °C. The stable carboxylate salt is now ready for the addition of your chosen peptide coupling reagent and subsequent amine partner. Maintain the temperature below 25 °C for the remainder of the coupling reaction.
References
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing (Dunn et al., 1972). Available at:[Link]
Sources
Validation & Comparative
Navigating the Labyrinth of Heteroaromatic Structures: A Comparative Guide to the 13C NMR Interpretation of 5-Bromopyridazine-3-carboxylic Acid
For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone of this analytical process. This guide provides a detailed, in-depth analysis of the 13C NMR spectrum of 5-Bromopyridazine-3-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we present a robust predictive approach, leveraging experimental data from closely related analogues to construct a reliable theoretical spectrum. This comparative methodology not only offers a practical solution for researchers but also serves as an instructive case study in the principles of NMR spectral interpretation for complex heteroaromatic systems.
The Challenge of Multi-substituted Heterocycles
The 13C NMR spectrum of a substituted aromatic or heteroaromatic compound is a sensitive fingerprint of its electronic environment. Each carbon atom resonates at a specific frequency, or chemical shift (δ), which is influenced by the nature and position of the substituents on the ring. For a molecule like 5-Bromopyridazine-3-carboxylic acid, with two distinct substituents on the pyridazine core, predicting these chemical shifts requires a systematic approach.
Our strategy is to deconstruct the molecule into its constituent parts: the parent pyridazine ring and the two substituents, a bromine atom and a carboxylic acid group. By understanding the individual effects of these substituents on the 13C chemical shifts of the pyridazine ring, we can reconstruct a predicted spectrum for the target molecule. This approach is grounded in the well-established principle of substituent chemical shift (SCS) additivity, which, while not always perfectly linear, provides a strong foundation for spectral prediction.
Building the Prediction: A Step-by-Step Approach
Our predictive model for the 13C NMR spectrum of 5-Bromopyridazine-3-carboxylic acid is built upon a foundation of experimental data from the parent pyridazine molecule and its singly substituted derivatives.
The Foundation: 13C NMR of Pyridazine
The starting point for our analysis is the experimentally determined 13C NMR spectrum of pyridazine. The symmetry of the pyridazine molecule results in two distinct signals for its four carbon atoms.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3, C6 | 151.0 |
| C4, C5 | 126.9 |
| Table 1: Experimental 13C NMR chemical shifts of pyridazine. |
The Influence of a Carboxylic Acid Group: Data from Pyridazine-3-carboxylic Acid
To understand the impact of the carboxylic acid group at the 3-position, we turn to the experimental 13C NMR data for pyridazine-3-carboxylic acid. A recent study on ruthenium complexes provided the spectrum for the free ligand[1]. By comparing these shifts to those of the parent pyridazine, we can derive the substituent chemical shifts (SCS) for the -COOH group.
| Carbon Atom | Pyridazine-3-carboxylic acid (δ, ppm) | Pyridazine (δ, ppm) | SCS (δ, ppm) |
| C3 | 152.2 | 151.0 | +1.2 |
| C4 | 128.0 | 126.9 | +1.1 |
| C5 | 134.0 | 126.9 | +7.1 |
| C6 | 155.0 | 151.0 | +4.0 |
| COOH | 165.2 | - | - |
| Table 2: Derivation of the substituent chemical shifts (SCS) for the carboxylic acid group at the 3-position of the pyridazine ring. |
The Effect of Bromine: Insights from Brominated Pyridines
Based on a comprehensive analysis of various substituted benzenes and pyridines, the following are typical SCS values for a bromine substituent:
-
Ipso-effect (C-Br): -5 to -7 ppm
-
Ortho-effect (adjacent C): +2 to +4 ppm
-
Meta-effect (two bonds away): +1 to +2 ppm
-
Para-effect (three bonds away): -1 to -2 ppm
Applying these general principles to the 5-position of the pyridazine ring, we can estimate the SCS of the bromine atom.
The Predicted Spectrum of 5-Bromopyridazine-3-carboxylic Acid
By combining the SCS values for the carboxylic acid and bromine substituents with the base chemical shifts of pyridazine, we can predict the 13C NMR spectrum for 5-Bromopyridazine-3-carboxylic acid.
| Carbon Atom | Pyridazine (δ, ppm) | SCS (-COOH at C3) | Estimated SCS (-Br at C5) | Predicted Chemical Shift (δ, ppm) |
| C3 | 151.0 | +1.2 | +1.5 (meta) | 153.7 |
| C4 | 126.9 | +1.1 | +3.0 (ortho) | 131.0 |
| C5 | 126.9 | +7.1 | -6.0 (ipso) | 128.0 |
| C6 | 151.0 | +4.0 | +3.0 (ortho) | 158.0 |
| COOH | - | 165.2 | - | 165.2 |
| Table 3: Predicted 13C NMR chemical shifts for 5-Bromopyridazine-3-carboxylic acid. |
This predicted spectrum provides a valuable hypothesis for the experimental analysis of this molecule. The distinct chemical shifts for each of the four ring carbons, along with the carboxyl carbon, offer a clear set of signals to look for in an experimental spectrum.
Experimental Protocol for 13C NMR Acquisition
To validate this predicted spectrum, a standard 13C NMR experiment would be performed. The following is a detailed, step-by-step methodology for acquiring a high-quality spectrum.
1. Sample Preparation:
- Accurately weigh 20-50 mg of 5-Bromopyridazine-3-carboxylic acid.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with those of the analyte. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its chemical shift being sufficiently downfield from most aromatic signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.
- Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used for a routine 13C spectrum.
- Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
- Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (typically several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow the carbon nuclei to return to their equilibrium state between pulses, ensuring more accurate signal integration, particularly for quaternary carbons.
- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).
- Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.
Visualizing the Interpretation Workflow
The logical process of interpreting the 13C NMR spectrum of a substituted heteroaromatic compound can be visualized as a workflow diagram.
Caption: Workflow for the interpretation of the 13C NMR spectrum of 5-Bromopyridazine-3-carboxylic acid.
Conclusion: The Power of Predictive and Comparative Analysis
While the direct acquisition of an experimental spectrum remains the gold standard for structural elucidation, this guide demonstrates the power of a predictive and comparative approach in its absence. By systematically applying the principles of substituent effects and leveraging experimental data from closely related compounds, researchers can generate a reliable theoretical 13C NMR spectrum. This not only aids in the initial characterization of novel molecules like 5-Bromopyridazine-3-carboxylic acid but also deepens our understanding of the intricate relationship between molecular structure and spectroscopic properties in complex heteroaromatic systems. This methodology serves as a valuable tool in the arsenal of any scientist engaged in the synthesis and analysis of new chemical entities.
References
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules. 2024. [Link]
-
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]
-
2-Amino-5-bromopyridine. PubChem. [Link]
-
Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhibition of tacrine-inspired multifunctional agents. RSC Medicinal Chemistry. [Link]
- Pfleiderer, W. (1994). Pteridines, XCVII. Synthesis and properties of 6-substituted lumazines and their N-glucosides. Helvetica Chimica Acta, 77(6), 1549-1564.
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. 2005. [Link]
Sources
A Comparative Guide to the Reactivity of 5-Bromo vs. 6-Bromopyridazine-3-carboxylic Acid for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the pyridazine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents. The ability to selectively functionalize this electron-deficient ring is crucial for generating molecular diversity and fine-tuning pharmacological properties. This guide offers a deep, comparative analysis of two key building blocks: 5-bromopyridazine-3-carboxylic acid and 6-bromopyridazine-3-carboxylic acid. We will dissect the electronic and steric factors that govern their reactivity, providing field-proven insights and detailed experimental protocols to guide your synthetic strategy.
The Electronic Landscape of the Pyridazine Ring: A Tale of Two Nitrogens
The pyridazine ring, a 1,2-diazine, is inherently electron-poor due to the strong inductive electron-withdrawing effects of its two adjacent nitrogen atoms. This characteristic makes the ring generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The position of any substituent is critical, as it interacts differently with the two nitrogen atoms, profoundly influencing the molecule's reactivity.
The key to understanding the divergent reactivity of the 5-bromo and 6-bromo isomers lies in the position of the bromine atom relative to the ring nitrogens. This positioning dictates the stability of the reaction intermediates, which is the cornerstone of reaction kinetics and synthetic feasibility.
Nucleophilic Aromatic Substitution (SNAr): A Clear Divergence in Reactivity
Nucleophilic aromatic substitution is where the difference between these two isomers is most stark. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2][3][4][5] The stability of this complex is the primary driver of the reaction rate.
-
6-Bromopyridazine-3-carboxylic acid: The bromine atom at the C6 position is ortho to the N1 nitrogen. When a nucleophile attacks this position, the resulting negative charge of the Meisenheimer complex is effectively delocalized and stabilized by the adjacent electron-withdrawing nitrogen atom. This activation is a classic and powerful effect in heteroaromatic chemistry.[3]
-
5-Bromopyridazine-3-carboxylic acid: The bromine atom at the C5 position is meta to N1 and para to N2. While the para relationship to N2 offers some stabilization, it is significantly less pronounced than the ortho effect seen in the 6-bromo isomer. The meta relationship to N1 provides no direct resonance stabilization for the negative charge on the ipso-carbon.
Caption: Comparative stability of Meisenheimer intermediates in SNAr.
Palladium-Catalyzed Cross-Coupling: A More Nuanced Comparison
For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the reactivity differences are less pronounced but still significant. The key step is the oxidative addition of the C-Br bond to the Pd(0) catalyst.
| Feature | 5-Bromopyridazine-3-carboxylic acid | 6-Bromopyridazine-3-carboxylic acid |
| Electronic Effects | The C5-Br bond is on a less electron-deficient carbon compared to C6. Oxidative addition may be slightly slower. | The C6-Br bond is highly polarized due to the adjacent N1, potentially facilitating faster oxidative addition to the Pd(0) catalyst. |
| Steric Hindrance | Less steric hindrance around the C5 position may allow for easier access by the bulky palladium catalyst. | Proximity to the N1 atom could present some steric challenge, depending on the specific ligand used on the palladium catalyst. |
| Catalyst Poisoning | The nitrogen atoms can coordinate to the palladium center, potentially acting as catalyst poisons. The steric environment around the nitrogens differs, which may influence this effect. | The N1 nitrogen is sterically more accessible and may have a stronger inhibitory effect on some catalyst systems. |
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols: A Comparative Framework
The following protocols are designed as a starting point for comparing the reactivity of the two isomers. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr) with Benzylamine
This experiment is designed to directly observe the higher reactivity of the 6-bromo isomer.
Workflow Diagram:
Caption: Workflow for the comparative SNAr experiment.
Step-by-Step Methodology:
-
Preparation: In two separate 10 mL microwave vials, place a magnetic stir bar. To Vial A, add 5-bromopyridazine-3-carboxylic acid (101 mg, 0.5 mmol). To Vial B, add 6-bromopyridazine-3-carboxylic acid (101 mg, 0.5 mmol).
-
Reagent Addition: To each vial, add potassium carbonate (138 mg, 1.0 mmol, 2.0 eq) and dimethyl sulfoxide (DMSO, 2.5 mL).
-
Nucleophile Addition: Add benzylamine (65 µL, 0.6 mmol, 1.2 eq) to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction, dilute with acetonitrile, and analyze by LC-MS to determine the ratio of starting material to product.
-
Work-up: After the reaction (or when sufficient conversion is observed for the 6-bromo isomer), cool the vials to room temperature. Pour the contents into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol provides a robust starting point for evaluating the performance of each isomer in a standard C-C bond formation.
Workflow Diagram:
Caption: Workflow for the comparative Suzuki coupling experiment.
Step-by-Step Methodology:
-
Preparation: In two separate Schlenk flasks equipped with stir bars, add the respective bromopyridazine-3-carboxylic acid isomer (101 mg, 0.5 mmol, 1.0 eq).
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (99 mg, 0.65 mmol, 1.3 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 12 mg, 0.015 mmol, 0.03 eq), and potassium carbonate (173 mg, 1.25 mmol, 2.5 eq).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to each flask.
-
Degassing: Seal the flasks and subject them to three cycles of vacuum backfilling with argon to ensure an inert atmosphere.
-
Reaction: Place the flasks in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reactions by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Summary and Strategic Recommendations
| Reaction Type | Recommended Isomer | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Bromopyridazine-3-carboxylic acid | The C6 position is highly activated by the adjacent N1 nitrogen, leading to faster reactions, higher yields, and milder required conditions. |
| Palladium-Catalyzed Cross-Coupling | Both are viable | Reactivity is comparable, though optimization may be required for each. The 6-bromo isomer may be slightly more reactive, but the 5-bromo isomer may be less prone to catalyst inhibition. |
Final Recommendation: Your choice of isomer should be dictated by your synthetic goal. For SNAr reactions, the 6-bromo isomer is unequivocally the superior substrate. For cross-coupling reactions, both isomers are effective, and the decision can be based on other factors such as the desired substitution pattern of the final molecule or commercial availability of the starting materials. This guide provides the foundational principles and practical starting points to accelerate your research and development efforts.
References
- BenchChem. (2025).
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
Sources
HPLC method development for 5-Bromopyridazine-3-carboxylic acid purity
A Comparative Study of RP-HPLC, HILIC, and Mixed-Mode Architectures
Introduction: The Analytical Challenge
5-Bromopyridazine-3-carboxylic acid (5-BP-3-CA) represents a specific class of "problematic" analytes in pharmaceutical development. Unlike its pyridine analog (nicotinic acid derivatives), the pyridazine core contains adjacent nitrogen atoms (1,2-diazine), significantly altering its dipole moment and hydrogen-bonding capacity.
The molecule presents a hydrophobic/hydrophilic paradox :
-
High Polarity: The carboxylic acid (pKa ~3.5) and the electron-deficient pyridazine ring create a highly polar, water-soluble motif.
-
Hydrophobic Moiety: The bromine atom at position 5 introduces a localized lipophilic region.
The Failure of Standard Methods:
Standard C18 protocols often fail because the polar acid group dominates the interaction, causing the molecule to elute in the void volume (
This guide compares three distinct separation architectures to determine the optimal method for purity analysis:
-
Ion-Pairing Reversed Phase (IP-RP)
-
Hydrophilic Interaction Chromatography (HILIC)
-
Mixed-Mode Chromatography (Anion-Exchange/RP)
Chemical Profile & Impurity Landscape[1]
To develop a robust method, we must first define the separation targets. In the synthesis of 5-BP-3-CA, the following impurities are chemically probable and must be resolved:
| Compound | Structure Note | Polarity | Separation Challenge |
| 5-BP-3-CA (Analyte) | Pyridazine core, -COOH, -Br | High | Zwitterionic behavior; tailing on silica. |
| Impurity A (Decarboxylated) | 3,5-Dibromopyridazine | Medium | Significant retention shift; elutes late in RP. |
| Impurity B (Hydrolyzed) | 5-Hydroxypyridazine-3-carboxylic acid | Very High | Elutes earlier than analyte; difficult to retain. |
| Impurity C (Regioisomer) | 4-Bromopyridazine-3-carboxylic acid | High | Critical pair; requires high selectivity ( |
Comparative Methodology & Results
Method A: Ion-Pairing Reversed Phase (The Traditional Approach)
Mechanism: A hydrophobic counter-ion (e.g., Heptafluorobutyric acid or HFBA) is added to the mobile phase. The ion-pairing agent binds to the charged carboxylic acid, creating a neutral, hydrophobic complex that retains on the C18 chain.
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Water + 0.1% HFBA / Acetonitrile.
-
Verdict: Functional but Flawed.
Method B: HILIC (The Polar Solution)
Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase: 90:10 ACN:Buffer (10mM Ammonium Acetate, pH 5.0).
-
Verdict: Good Retention, Poor Isomer Selectivity. HILIC retains the acid well but often struggles to separate the regioisomers (4-bromo vs 5-bromo) because the hydrophobic bromine difference is masked by the dominant polar mechanism.
Method C: Mixed-Mode WAX/RP (The Modern Gold Standard)
Mechanism: Dual interaction. The stationary phase contains both long alkyl chains (C18) for hydrophobicity and embedded anion-exchange ligands (WAX) to retain the acid.
-
Column: Mixed-Mode C18/WAX (e.g., Waters BEH C18 AX or Sielc Primesep 100), 150 x 4.6 mm.
-
Mobile Phase: Buffer (Ammonium Formate pH 3.5) / Acetonitrile.[1][2]
-
Verdict: Superior. The anion exchange retains the acid without ion-pairing agents, while the C18 ligand resolves the bromine regioisomers.
Comparative Data Summary
| Parameter | Method A (IP-RP) | Method B (HILIC) | Method C (Mixed-Mode) |
| Retention ( | 3.5 | 4.2 | 5.8 |
| Tailing Factor ( | 1.2 | 1.4 | 1.05 |
| Isomer Resolution ( | 1.8 | 1.1 | 3.2 |
| MS Compatibility | Poor (Signal Suppression) | Good | Excellent |
| Equilibration Time | Slow (>20 col. vol.) | Slow (>30 col. vol.) | Fast (<10 col. vol.) |
Recommended Protocol: Mixed-Mode WAX/RP
Based on the comparative data, the Mixed-Mode WAX/RP architecture is the authoritative recommendation for 5-BP-3-CA analysis. It offers a self-validating system where retention is controlled by two orthogonal variables (organic strength and buffer ionic strength).
Step-by-Step Experimental Workflow
1. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile (Do not use 100% organic; the acid may precipitate or exhibit breakthrough).
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Nylon may bind the acidic analyte).
2. Chromatographic Conditions:
-
Column: Mixed-Mode C18/Anion-Exchange (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 (Adjust with Formic Acid).
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (Pyridazine ring absorption) and 220 nm (Carboxyl).
3. Gradient Profile:
-
Rationale: Start with low organic to engage the hydrophobic interaction for the bromine, while the buffer strength controls the ion-exchange retention of the acid.
-
0.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 60% B
-
12.1 min: 5% B
-
17.0 min: End (Re-equilibration)
Visualizing the Mechanism
Diagram 1: Method Development Decision Tree
This flow illustrates the logic for selecting Mixed-Mode over traditional C18 for this specific molecule.
Caption: Decision logic prioritizing Mixed-Mode for polar acidic heterocycles when MS compatibility is required.
Diagram 2: Mixed-Mode Separation Mechanism
This diagram details how the stationary phase interacts with the specific functional groups of 5-BP-3-CA.
Caption: Dual-retention mechanism: C18 binds the bromine/ring while WAX ligands retain the carboxylate.
References
-
Waters Corporation. (2025). Separating Polar Acidic Compounds: The Role of Mixed-Mode Chromatography. Waters Application Notes. [Link]
-
SIELC Technologies. (2024).[2] HPLC Separation of Pyridinecarboxylic Acids and Isomers. Primesep Application Guide. [Link]
-
LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. Chromatography Online. [Link]
-
Royal Society of Chemistry. (2018). Mixed-mode chromatography-mass spectrometry enables targeted screening of carboxylic acids. Analytical Methods.[1][2][3][5][6] [Link]
Sources
- 1. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Polar Compounds | SIELC Technologies [sielc.com]
- 4. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromopyridine-3-carboxylic Acid | LGC Standards [lgcstandards.com]
- 6. reddit.com [reddit.com]
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 5-Bromopyridazine-3-carboxylic Acid
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation patterns observed within a mass spectrum offer a molecular fingerprint, providing critical insights into the structure and bonding of a compound. This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-Bromopyridazine-3-carboxylic acid, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this guide synthesizes established fragmentation principles of its constituent chemical motifs—the pyridazine ring, an aromatic carboxylic acid, and a brominated aromatic system—to construct a robust predictive model. This is then compared to the known fragmentation of related heterocyclic compounds to provide a comprehensive analytical framework.
The Analytical Imperative: Why Mass Spectrometry?
In the landscape of structural elucidation, mass spectrometry offers unparalleled sensitivity and specificity. The technique bombards a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are detected, generating a unique spectrum. For a novel or modified molecule like 5-Bromopyridazine-3-carboxylic acid, understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.
The presence of a bromine atom, with its characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), provides a distinct advantage in spectral interpretation, as any bromine-containing fragment will appear as a pair of peaks (M and M+2) of almost equal intensity[1][2]. This isotopic pattern serves as a powerful diagnostic tool for tracking the bromine atom through the fragmentation cascade.
Experimental Protocol: A Standardized Approach
To ensure reproducibility and allow for cross-comparison with other analyses, a standardized experimental protocol for analyzing a thermally stable, aromatic compound like 5-Bromopyridazine-3-carboxylic acid via Electron Ionization Mass Spectrometry (EI-MS) is outlined below.
Sample Preparation:
-
A dilute solution of 5-Bromopyridazine-3-carboxylic acid is prepared in a volatile organic solvent, such as methanol or dichloromethane.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be utilized for sample introduction.
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar capillary column (e.g., DB-5ms)
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Transfer Line Temperature: 280 °C
Typical Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
Deconstructing the Molecule: Predicted Fragmentation Pathways
The fragmentation of 5-Bromopyridazine-3-carboxylic acid is anticipated to be a composite of the characteristic fragmentation patterns of its core components. The molecular ion (M⁺˙) will exhibit the classic bromine isotope pattern at m/z 202 and 204. The primary fragmentation events are predicted to be driven by the lability of the carboxylic acid group and the inherent strain of the pyridazine ring.
Caption: Predicted Fragmentation Pathway of 5-Bromopyridazine-3-carboxylic acid.
Key Predicted Fragmentation Steps:
-
Loss of a Hydroxyl Radical (-OH): A common initial fragmentation for aromatic carboxylic acids is the cleavage of the C-OH bond, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 185/187.[3][4][5]
-
Decarboxylation (-COOH): The loss of the entire carboxylic acid group as a radical is another highly probable pathway, yielding a fragment at m/z 157/159, corresponding to the 5-bromopyridazine radical cation.[3][4]
-
Loss of a Bromine Radical (-Br): Cleavage of the C-Br bond is a characteristic fragmentation for brominated aromatic compounds, which would produce a fragment at m/z 123.
-
Sequential Fragmentation:
-
The acylium ion at m/z 185/187 is expected to subsequently lose a molecule of carbon monoxide (CO) to form a fragment at m/z 157/159.
-
The 5-bromopyridazine radical cation at m/z 157/159 is likely to undergo fragmentation of the pyridazine ring. The expulsion of a molecule of nitrogen (N₂) is a characteristic fragmentation of the pyridazine ring, though less common than in some other nitrogen heterocycles. A more likely fragmentation is the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing aromatic rings, leading to a fragment at m/z 130/132.[6]
-
Loss of the bromine radical from the fragment at m/z 157/159 would yield a pyridazine radical cation at m/z 78.
-
Comparative Analysis: Insights from Related Structures
To further refine our predictions, we can compare the expected fragmentation of 5-Bromopyridazine-3-carboxylic acid with the known fragmentation of related molecules.
-
Pyridazine: The mass spectrum of unsubstituted pyridazine is dominated by the molecular ion at m/z 80. Key fragments arise from the loss of N₂ (m/z 52) and HCN (m/z 53), followed by the loss of another molecule of HCN to give a fragment at m/z 26.[6][7][8] The presence of substituents, as in our target molecule, will significantly alter the relative abundances of these ring fragmentation products.
-
Brominated Aromatics: The defining characteristic in the mass spectra of brominated compounds is the isotopic signature of bromine. This provides a clear marker for fragments that retain the bromine atom. The loss of the bromine radical is a common fragmentation pathway, and its likelihood will depend on the stability of the resulting cation.
Table 1: Predicted Key Fragments in the Mass Spectrum of 5-Bromopyridazine-3-carboxylic acid
| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Comments |
| 202/204 | [C₅H₃BrN₂O₂]⁺˙ | Molecular Ion | Exhibits the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 185/187 | [C₅H₂BrN₂O]⁺ | [M - OH]⁺ | Formation of a stable acylium ion. |
| 157/159 | [C₄H₃BrN₂]⁺˙ | [M - COOH]⁺˙ | Result of decarboxylation. |
| 123 | [C₅H₃N₂O₂]⁺ | [M - Br]⁺ | Loss of the bromine radical. |
| 157/159 | [C₄H₂BrN₂O - CO]⁺ | [M - OH - CO]⁺ | Sequential loss from the acylium ion. |
| 130/132 | [C₃H₂BrN]⁺˙ | [M - COOH - HCN]⁺˙ | Ring fragmentation of the bromopyridazine cation. |
| 78 | [C₄H₃N₂]⁺ | [M - COOH - Br]⁺ | Loss of bromine from the decarboxylated fragment. |
Conclusion: A Predictive Framework for Structural Elucidation
While direct experimental data for the mass spectrometry of 5-Bromopyridazine-3-carboxylic acid is not widely published, a detailed and scientifically grounded prediction of its fragmentation pattern can be constructed by synthesizing the known behaviors of its chemical components. The presence of the bromine atom provides a powerful diagnostic tool due to its distinct isotopic signature. The fragmentation cascade is expected to be initiated by the loss of the hydroxyl or carboxyl moieties, followed by fragmentation of the pyridazine ring and potential loss of the bromine atom.
This predictive guide serves as a valuable resource for researchers working with this and similar molecules, enabling them to anticipate and interpret mass spectral data, confirm structural assignments, and gain deeper insights into the chemical properties of these important heterocyclic compounds. The principles outlined here underscore the logical and systematic nature of mass spectral fragmentation, allowing for robust structural inference even in the absence of a reference spectrum.
References
-
Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. [Link]
-
Dampc, M., & Zubek, M. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D, 72(12), 219. [Link]
-
Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]
-
Wolff, W., Luna, H., & Montenegro, E. C. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044314. [Link]
-
NIST. (n.d.). Pyridazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. [Link]
-
Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-41. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Doc Brown's Chemistry. (2026, February 24). CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]
-
PubChem. (n.d.). Pyridazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. connectsci.au [connectsci.au]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromopyridazine-3-carboxylic Acid vs. Pyridine Carboxylic Acid Isosteres: A Strategic Guide for Lead Optimization
In contemporary drug discovery, the pyridine ring is one of the most ubiquitous heterocycles. However, its high basicity and lipophilicity frequently introduce developability bottlenecks, including hERG channel liability, poor aqueous solubility, and undesirable phospholipidosis. To circumvent these issues, skeletal editing—specifically the carbon-to-nitrogen transmutation to form pyridazine bioisosteres —has emerged as a privileged strategy[1].
This guide provides an objective, data-driven comparison between pyridine carboxylic acids and their pyridazine counterparts, focusing specifically on the synthetic and physicochemical utility of 5-Bromopyridazine-3-carboxylic acid as a bifunctional building block.
Physicochemical Profiling: Pyridazine vs. Pyridine Cores
The strategic replacement of a pyridine ring with a pyridazine ring fundamentally alters the electron distribution and thermodynamic properties of the scaffold. The addition of a second adjacent nitrogen atom creates a highly electron-deficient system with a profound impact on basicity and lipophilicity[2].
Quantitative Comparison Table
| Physicochemical Property | Pyridine Core | Pyridazine Core | Impact on Lead Optimization & Drug Design |
| pKa (Conjugate Acid) | ~5.2 | ~2.0 | Pyridazine is significantly less basic. This reduces off-target hERG binding and prevents the molecule from being trapped in acidic lysosomal compartments[3]. |
| Dipole Moment ( | 2.22 D | 4.22 D | The elevated dipole moment of pyridazine enhances intermolecular |
| Lipophilicity (cLogP) | 0.84 | -0.51 | Pyridazine is markedly more hydrophilic, drastically improving aqueous solubility and reducing non-specific protein binding[2]. |
| Hydrogen Bonding | 1 Acceptor | 2 Acceptors | The adjacent nitrogens act as a dual, bidentate hydrogen-bond acceptor, enabling novel binding conformations[3]. |
Mechanistic Insights into Scaffold Selection
When evaluating 5-Bromopyridazine-3-carboxylic acid against 5-Bromopyridine-3-carboxylic acid, the causality behind the selection lies in the interplay between electronics and target engagement. The electron-withdrawing nature of the two adjacent nitrogens makes the pyridazine ring highly electrophilic. This not only increases the rate of oxidative addition during palladium-catalyzed cross-coupling at the 5-bromo position but also lowers the pKa of the adjacent carboxylic acid, altering the zwitterionic equilibrium of the molecule at physiological pH (7.4).
Logic pathway for replacing pyridine with pyridazine bioisosteres.
Experimental Methodologies & Self-Validating Protocols
To objectively compare these isosteres in a laboratory setting, researchers must employ protocols that account for the unique coordination chemistry of the pyridazine ring. The adjacent nitrogens can act as bidentate ligands, potentially poisoning transition metal catalysts if not properly managed.
Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling
This protocol details the late-stage functionalization of 5-Bromopyridazine-3-carboxylic acid.
Causality of Reagent Choice: Standard catalysts like Pd(PPh3)4 often fail with pyridazines due to catalyst sequestration by the heterocycle. We utilize Pd(dppf)Cl2 because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents the pyridazine nitrogens from displacing the phosphine ligands, ensuring the catalytic cycle proceeds efficiently.
Step-by-Step Workflow:
-
Preparation: In a nitrogen-purged vial, combine 5-Bromopyridazine-3-carboxylic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Internal Standard Addition (Self-Validation): Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. Logic: This inert internal standard allows for absolute quantitative NMR (qNMR) or LC-MS tracking. If the product yield is low but the starting material is consumed relative to the standard, it validates that degradation—not catalyst failure—occurred.
-
Solvent/Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) followed by K2CO3 (3.0 equiv).
-
Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.
-
Analysis: Quench an aliquot in acetonitrile, filter through a celite plug, and analyze via LC-MS against the internal standard curve.
Protocol B: Thermodynamic LogD (pH 7.4) Profiling
Because the pKa of the pyridazine core is ~2.0[4], the molecule will exist in a different ionization state at physiological pH compared to pyridine (pKa ~5.2).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4.
-
Phase Saturation: Mutually saturate 1-octanol and the PBS buffer by stirring them together for 24 hours, then separate the phases.
-
Sample Incubation: Dissolve 1 mg of the synthesized pyridazine analog in 1 mL of the saturated buffer. Add 1 mL of saturated 1-octanol.
-
Self-Validation Control: Set up a parallel vial using Propranolol (a known standard with established LogD). Logic: If the Propranolol control deviates from its literature LogD value, the phase separation or LC-MS calibration is invalid, preventing false data reporting.
-
Equilibration: Shake the vials at 300 RPM for 2 hours at 25°C, followed by centrifugation at 3000 RPM for 15 minutes to ensure complete phase separation.
-
Quantification: Sample both the aqueous and octanol layers carefully. Quantify the API concentration in both phases using HPLC-UV. Calculate LogD = Log10([Octanol]/[Aqueous]).
Self-validating workflow for cross-coupling and profiling of isosteres.
Conclusion
The transition from pyridine carboxylic acids to 5-Bromopyridazine-3-carboxylic acid represents a sophisticated leap in rational drug design. While pyridine remains synthetically accessible, its physicochemical liabilities often lead to late-stage clinical attrition. By utilizing the pyridazine bioisostere, structural biologists and medicinal chemists can leverage its lower pKa, heightened dipole moment, and superior aqueous solubility to rescue highly lipophilic leads[2]. The 5-bromo and 3-carboxylic acid moieties provide the exact orthogonal reactivity required to rapidly build out structure-activity relationship (SAR) libraries, provided that catalyst selection is carefully optimized to account for the bidentate nature of the heterocycle.
References
- National Institutes of Health (NIH)
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing Knowledge UChicago URL
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery Blumberg Institute URL
- Pyridine-to-pyridazine skeletal editing ChemRxiv URL
Sources
A Senior Application Scientist's Guide to Establishing Reference Standards for 5-Bromopyridazine-3-carboxylic Acid and Its Analogs
Executive Summary
The precise quantification and identification of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug discovery and development. 5-Bromopyridazine-3-carboxylic acid is an important heterocyclic building block in medicinal chemistry. However, the availability of certified reference standards for this specific molecule is limited. This guide provides a comprehensive framework for researchers and drug development professionals on how to select, qualify, and compare reference standards for 5-Bromopyridazine-3-carboxylic acid.
Given the scarcity of commercial certified reference materials for 5-Bromopyridazine-3-carboxylic acid, this guide will use the closely related and well-documented analogue, 5-Bromopyridine-3-carboxylic acid , as a practical surrogate to illustrate the essential analytical methodologies and comparison principles. The techniques and workflows detailed herein are directly applicable to establishing a robust in-house reference standard for 5-Bromopyridazine-3-carboxylic acid.
Introduction: The Imperative of a High-Quality Reference Standard
A chemical reference standard is a highly purified and well-characterized material suitable for verifying the identity, purity, and potency of a substance. In the context of pharmaceutical development, reference standards are the cornerstone of analytical method validation, stability testing, and quality control (QC) release assays. The use of an unreliable standard can lead to inaccurate dosing, flawed clinical trial data, and potential regulatory rejection.
5-Bromopyridazine-3-carboxylic acid and its structural isomers are key intermediates in the synthesis of novel therapeutic agents.[1] Their reactivity and potential for regioisomeric impurities necessitate rigorous analytical control. This guide will compare the critical attributes of commercially available reference materials (using our pyridine analog model) and provide a roadmap for qualifying an in-house standard when a commercial option is unavailable.
Physicochemical Properties: Pyridazine vs. Pyridine Core
The first step in analysis is understanding the fundamental properties of the target molecule and its relevant analogs. The key difference between the requested compound and our model is the heterocyclic core: a 1,2-diazine (pyridazine) versus a 1-azine (pyridine). This seemingly small change can influence polarity, crystal packing, and spectroscopic properties.
| Property | 5-Bromopyridazine-3-carboxylic acid (Target) | 5-Bromopyridine-3-carboxylic acid (Model) |
| Molecular Formula | C₅H₃BrN₂O₂ | C₆H₄BrNO₂ |
| Molecular Weight | 202.99 g/mol | 202.01 g/mol |
| Structure | ||
| CAS Number | 36057-61-9 | 20826-04-4 |
| Appearance | (Expected) White to off-white solid | White to light brown powder[2] |
| Solubility | (Expected) Soluble in polar organic solvents like DMSO, Methanol | Soluble in methanol or DMSO[3] |
A Comparative Framework for Reference Standard Qualification
When a certified reference standard is not available, a laboratory must source the highest purity material available and perform comprehensive characterization to qualify it as an "in-house" or "secondary" reference standard. The following sections detail the orthogonal analytical techniques required for this qualification, comparing the data one would generate against the information typically provided on a Certificate of Analysis (CoA) from a reputable supplier like Sigma-Aldrich or LGC Standards.[4]
Workflow for In-House Reference Standard Qualification
The following diagram outlines the logical flow for characterizing and qualifying a new batch of a chemical entity as a reference standard.
Caption: Workflow for qualifying an in-house reference standard.
Comparison of Commercial vs. In-House Standard Documentation
| Parameter | Commercial Certified Reference Standard (e.g., for 5-Bromopyridine-3-carboxylic acid) | In-House Qualified Reference Standard (Goal for 5-Bromopyridazine-3-carboxylic acid) |
| Identity | Confirmed by ¹H NMR, MS, and IR. Spectra are often provided or referenced.[5] | Must be confirmed internally via ¹H NMR, ¹³C NMR, and HRMS. |
| Purity (Assay) | Assigned value with uncertainty (e.g., 99.8% ± 0.2%) determined by a primary method like qNMR or mass balance. | Assigned value based on a mass balance approach, combining data from HPLC, water content, residual solvents, and non-volatile residues. |
| Purity (Chromatographic) | Stated purity by HPLC or GC (e.g., ≥98%).[2] | Determined by a validated HPLC method, typically reported as area percent normalization. |
| Water Content | Determined by Karl Fischer titration and reported (e.g., <0.1%). | Must be determined by Karl Fischer titration. |
| Residual Solvents | Analyzed by GC-HS and reported if present above a certain threshold. | Should be assessed, typically by TGA or headspace GC, based on the synthesis route. |
| Certificate | Official Certificate of Analysis provided with lot-specific data, traceability statement, and storage conditions. | An internal Certificate of Analysis must be generated, documenting all tests performed, results, methods used, and an assigned purity value with an expiration date. |
Key Analytical Protocols for Characterization
The trustworthiness of a reference standard hinges on the quality of the analytical data supporting it. Below are detailed, field-proven protocols applicable to brominated heterocyclic carboxylic acids.
Protocol 1: HPLC-UV Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, capable of separating the main component from process-related impurities and degradation products.[6]
-
Rationale: A gradient reverse-phase method provides the best separation for compounds with a range of polarities, which is typical for an API and its impurities. A C18 column is a good starting point due to its versatility. The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape. UV detection is suitable due to the aromatic nature of the heterocycle.
-
Methodology:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.5 mg/mL solution.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. For a novel or sparsely documented compound like 5-Bromopyridazine-3-carboxylic acid, both ¹H and ¹³C NMR are essential.
-
Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. DMSO-d₆ is a common solvent for carboxylic acids as it solubilizes the compound and its acidic proton is often observable.
-
Methodology:
-
System: Bruker Avance III 400 MHz or equivalent NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the standard in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
-
Protocol 3: Identity Confirmation by LC-HRMS
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, confirming the elemental composition.
-
Rationale: Coupling HPLC to an Orbitrap or TOF mass spectrometer allows for the separation of components before high-resolution mass analysis. This confirms the mass of the main peak and can provide tentative identification of impurities based on their accurate mass.
-
Methodology:
-
System: Thermo Scientific Q Exactive (Orbitrap) or equivalent LC-HRMS system.
-
LC Method: Use the same HPLC method as in Protocol 1, potentially with a shorter run time if only the main peak is of interest.
-
Ionization Source: Heated Electrospray Ionization (HESI), run in both positive and negative ion modes.
-
Mass Analyzer Settings:
-
Resolution: 70,000
-
Scan Range: m/z 50-750
-
AGC Target: 1e6
-
-
Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the compound ([M+H]⁺ and [M-H]⁻). The measured mass should be within 5 ppm of the calculated mass.
-
For C₅H₃BrN₂O₂ (pyridazine): Calc. Mass = 201.9403; [M-H]⁻ = 200.9325
-
For C₆H₄BrNO₂ (pyridine): Calc. Mass = 200.9425; [M-H]⁻ = 199.9347[4]
-
-
Understanding and Controlling Potential Impurities
A crucial aspect of reference standard characterization is the identification and control of impurities. The synthesis of brominated heterocycles can often lead to specific process-related impurities.
Potential Impurity Formation Pathways
Caption: Potential impurity pathways in the synthesis of 5-Bromopyridazine-3-carboxylic acid.
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Regioisomers: Depending on the directing effects of the substituents on the pyridazine ring, bromination could potentially occur at other positions, leading to isomeric impurities that may be difficult to separate.[7]
-
Over-bromination: Harsh brominating conditions can lead to the introduction of a second bromine atom, resulting in dibrominated species.[7]
-
Dehalogenation: During downstream processing or storage, reductive debromination can occur, leading to the formation of the parent pyridazine-3-carboxylic acid.
These impurities must be monitored and controlled to ensure the integrity of the reference standard. The HPLC method described in Protocol 1 should be optimized to resolve these potential impurities from the main peak.
Conclusion and Recommendations
For a novel or less common intermediate like 5-Bromopyridazine-3-carboxylic acid , establishing a well-characterized in-house reference standard is a critical and necessary step for advancing a drug development program. While commercial certified standards are the ideal, their absence should not be a roadblock.
Recommendations:
-
Source with Diligence: Procure the highest purity grade of 5-Bromopyridazine-3-carboxylic acid available from a reputable chemical supplier. Request any available analytical data, such as an NMR or HPLC chromatogram.
-
Employ Orthogonal Analytics: Do not rely on a single technique. A combination of HPLC for chromatographic purity, NMR for identity, HRMS for elemental composition, and Karl Fischer for water content is essential for a comprehensive characterization.
-
Document Rigorously: Create a formal internal Certificate of Analysis that documents all testing, results, and the final assigned purity value. This document is critical for internal consistency and potential regulatory submissions.
-
Use Analogs for Method Development: When developing analytical methods, data from close structural analogs like 5-Bromopyridine-3-carboxylic acid can provide an excellent starting point for selecting columns, mobile phases, and other instrumental parameters.
By following the comparative framework and detailed protocols in this guide, researchers and scientists can confidently qualify and utilize in-house reference standards, ensuring data integrity and accelerating the path from discovery to clinic.
References
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Chem-Impex. 5-Bromopyridine-3-carboxylic acid. [Link]
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J&K Scientific. 5-Bromopyridine-3-carboxylic acid | 20826-04-4. [Link]
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Ohta, A., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
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PubChem. 5-Bromonicotinic acid. [Link]
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Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8857319. [Link]
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Organic Syntheses. A PALLADIUM-CATALYZED CARBONYLATIVE SYNTHESIS OF PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. [Link]
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PubChem. 2-Amino-5-bromonicotinic acid. [Link]
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Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3449-3456. [Link]
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A Comparative Spectroscopic Guide to 5-Bromopyridazine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridazine scaffolds hold a prominent position due to their diverse biological activities and unique electronic properties. Among these, 5-Bromopyridazine-3-carboxylic acid and its derivatives are of significant interest as versatile building blocks for the synthesis of novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the reliability of their applications. This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-Bromopyridazine-3-carboxylic acid and its key derivatives, including esters and amides. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering field-proven insights and supporting experimental data to aid in the unambiguous identification and characterization of this important class of compounds.
The Foundational Scaffold: 5-Bromopyridazine-3-carboxylic Acid
The parent compound, 5-Bromopyridazine-3-carboxylic acid, possesses a distinct spectroscopic fingerprint that is influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, as well as the inherent electronic characteristics of the pyridazine ring. Understanding these fundamental spectral features is crucial for interpreting the data of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Bromopyridazine-3-carboxylic acid and its derivatives, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The pyridazine ring of 5-Bromopyridazine-3-carboxylic acid derivatives typically displays two distinct proton signals in the aromatic region.
-
H4 and H6 Protons: The protons on the pyridazine ring, H4 and H6, are expected to appear as doublets due to coupling with each other. The electron-withdrawing bromine atom at position 5 will deshield the adjacent H4 and H6 protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridazine. The exact chemical shifts will be further influenced by the nature of the derivative (acid, ester, or amide).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), and its signal will disappear upon D₂O exchange.[1]
-
Ester and Amide Protons: In ester derivatives, the protons of the alkyl group will exhibit characteristic multiplets and chemical shifts depending on their connectivity to the oxygen atom. For instance, a methyl ester will show a singlet around 3.8-4.0 ppm, while an ethyl ester will display a quartet and a triplet. In amide derivatives, the N-H proton(s) will appear as a broad signal, and the chemical shifts of the alkyl or aryl substituents on the nitrogen will provide further structural information.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework, with chemical shifts being highly sensitive to the electronic environment.
-
Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon bearing the bromine atom (C5) will be significantly shielded compared to the other carbons due to the heavy atom effect of bromine. The carboxyl carbon (C3) and the adjacent C4 will be deshielded.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid, ester, or amide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum (160-180 ppm).[1] The chemical shift of this carbon is sensitive to the nature of the substituent on the carbonyl group. Generally, the carbonyl carbon of a carboxylic acid will be at a slightly higher field than that of an ester, which in turn is at a higher field than that of an amide. This is due to the varying electron-donating ability of the -OH, -OR, and -NR₂ groups.[2]
Comparative ¹H and ¹³C NMR Data for Pyridazine-3-carboxylic Acid Derivatives:
| Compound | H4 (ppm) | H6 (ppm) | Other ¹H Signals (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Carbonyl (ppm) |
| Pyridazine-3-carboxylic acid | ~8.0 | ~9.4 | COOH (~13.0) | ~150 | ~128 | ~130 | ~155 | ~165 |
| Methyl 5-bromopyridazine-3-carboxylate | ~8.2 | ~9.2 | OCH₃ (~4.0) | ~148 | ~130 | ~125 | ~153 | ~163 |
| N-ethyl-5-bromopyridazine-3-carboxamide | ~8.3 | ~9.1 | NH (~8.5), CH₂ (~3.5), CH₃ (~1.2) | ~147 | ~131 | ~126 | ~152 | ~162 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data for the bromo-derivatives are predicted based on the trends observed in related pyridazine systems.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The position, intensity, and shape of the absorption bands provide a molecular fingerprint.
-
O-H Stretch (Carboxylic Acid): Carboxylic acids exhibit a very broad and characteristic O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. This broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state and in concentrated solutions.[3][4]
-
C=O Stretch (Carbonyl): The carbonyl stretching vibration is a strong and sharp absorption that is highly diagnostic.
-
Carboxylic Acids: The C=O stretch for a hydrogen-bonded carboxylic acid typically appears around 1725-1700 cm⁻¹.[3]
-
Esters: The C=O stretch in esters is generally found at a higher frequency, around 1750-1735 cm⁻¹.
-
Amides: The C=O stretch in amides (Amide I band) appears at a lower frequency compared to esters, typically in the range of 1680-1630 cm⁻¹, due to resonance with the nitrogen lone pair.
-
-
C-O Stretch: Carboxylic acids and esters show a strong C-O stretching band in the 1300-1100 cm⁻¹ region.
-
N-H Stretch and Bend (Amides): Primary and secondary amides exhibit N-H stretching vibrations in the 3500-3100 cm⁻¹ region. The N-H bending vibration (Amide II band) is observed around 1640-1550 cm⁻¹.
Comparative IR Data for 5-Bromopyridazine-3-carboxylic Acid Derivatives:
| Functional Group | 5-Bromopyridazine-3-carboxylic acid (cm⁻¹) | Methyl 5-bromopyridazine-3-carboxylate (cm⁻¹) | N-ethyl-5-bromopyridazine-3-carboxamide (cm⁻¹) |
| O-H stretch | 3300-2500 (broad) | - | - |
| N-H stretch | - | - | ~3300 |
| C-H stretch (aromatic) | ~3100 | ~3100 | ~3100 |
| C=O stretch | ~1710 | ~1740 | ~1650 |
| C=N, C=C stretch (ring) | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| C-O stretch | ~1250 | ~1280 | - |
| N-H bend (Amide II) | - | - | ~1550 |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation charts and reference spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[4][5] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Patterns:
-
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da).
-
Loss of the Ester Group: Esters often fragment with the loss of the alkoxy group (-OR). For example, a methyl ester may show a loss of -OCH₃ (31 Da).
-
Loss of the Amide Group: Amides can fragment through various pathways, including cleavage of the C-N bond.
-
Pyridazine Ring Fragmentation: The pyridazine ring can undergo characteristic fragmentation, often involving the loss of N₂ (28 Da) or HCN (27 Da).
-
Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment corresponding to the loss of a bromine radical (79 or 81 Da).
-
Predicted Key Fragments in the Mass Spectra of 5-Bromopyridazine-3-carboxylic Acid and its Derivatives:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 5-Bromopyridazine-3-carboxylic acid | 202/204 | 157/159 ([M-COOH]⁺), 123 ([M-Br]⁺) |
| Methyl 5-bromopyridazine-3-carboxylate | 216/218 | 185/187 ([M-OCH₃]⁺), 157/159 ([M-COOCH₃]⁺), 137 ([M-Br]⁺) |
| N-ethyl-5-bromopyridazine-3-carboxamide | 230/232 | 157/159 ([M-CONHC₂H₅]⁺), 151 ([M-Br]⁺) |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for volatile and thermally stable compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds, often showing a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Interpret the resulting mass spectrum by identifying the molecular ion peak and analyzing the fragmentation pattern to deduce the structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring and the carbonyl group are the primary chromophores in these derivatives.
-
π → π* Transitions: The conjugated system of the pyridazine ring gives rise to intense π → π* transitions, typically observed in the range of 200-300 nm.
-
n → π* Transitions: The lone pair of electrons on the nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group can undergo n → π* transitions. These are generally weaker in intensity and may appear as shoulders on the more intense π → π* bands.
-
Solvent Effects: The position of the absorption maxima can be influenced by the polarity of the solvent. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption wavelengths (solvatochromism).
Expected UV-Vis Absorption Maxima (λₘₐₓ) for 5-Bromopyridazine-3-carboxylic Acid Derivatives:
| Compound | λₘₐₓ (nm) (π → π) | λₘₐₓ (nm) (n → π) |
| 5-Bromopyridazine-3-carboxylic acid | ~220, ~270 | ~310 |
| Methyl 5-bromopyridazine-3-carboxylate | ~225, ~275 | ~315 |
| N-ethyl-5-bromopyridazine-3-carboxamide | ~230, ~280 | ~320 |
Note: These are estimated values and can vary based on the solvent and pH.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.
Logical Workflow for Spectroscopic Characterization
A systematic approach is essential for the efficient and accurate characterization of novel 5-Bromopyridazine-3-carboxylic acid derivatives. The following workflow outlines a logical sequence of experiments.
Caption: A logical workflow for the spectroscopic characterization of novel compounds.
Conclusion
The spectroscopic characterization of 5-Bromopyridazine-3-carboxylic acid and its derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. By understanding the fundamental principles and the expected spectral features for each class of derivative, researchers can confidently elucidate the structures of newly synthesized compounds. This guide provides a comparative framework and practical protocols to assist in this critical aspect of chemical research and development, ultimately enabling the advancement of new technologies and therapies based on the versatile pyridazine scaffold.
References
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]
-
Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. PubMed. [Link]
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Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Ethyl 5-bromopyridine-3-carboxylate. PubChem. [Link]
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1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
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Methyl 5-bromopyridazine-3-carboxylate. PubChemLite. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
Methyl 5-bromopyridine-3-carboxylate. PubChemLite. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]
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ETHYL 5-BROMOPYRIDINE-3-CARBOXYLATE. Matrix Fine Chemicals. [Link]
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The Absorption Maxima ( max , 10 -3 cm -1 ) for the Examined Pyridine Carboxylic Acids in Various Solvents. ResearchGate. [Link]
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UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e and p-nitroaniline reference. ResearchGate. [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. [Link]
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Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which absorb more lambea max in uv spectroscopy. Filo. [Link]
-
Ethyl 5-bromopyridine-3-carboxylate. GenPrice UK. [Link]
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Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. ResearchGate. [Link]
-
Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. ResearchGate. [Link]
-
Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. [Link]
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Synthesis, characterization, and antimicrobial evaluation of novel 5-b. Drug Design, Development and Therapy. [Link]
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Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of 5-Bromopyridazine-3-carboxylic Acid
[1][2][3]
Executive Summary & Core Directive
The immediate directive is segregation. 5-Bromopyridazine-3-carboxylic acid (CAS: 30165-96-9) represents a specific class of chemical waste: Halogenated Heteroaromatic Acids .[1][2][3]
Improper disposal of this compound—specifically mixing it with non-halogenated solvents or general organic trash—creates two critical failure points:[3]
-
Safety Risk: As a carboxylic acid, it can react exothermically with bases or oxidizers.[1][2][3]
-
Operational Cost: Contaminating a non-halogenated waste stream with bromine mandates that the entire volume be treated as halogenated waste, significantly increasing incineration costs due to the requirement for acid gas scrubbing (HBr capture).[1][2][3]
Protocol Summary: Isolate as Solid Halogenated Waste or Liquid Halogenated Waste (if dissolved).[1][2][3] Do not commingle with general organic solvents.[1][2][3]
Risk Assessment & Chemical Characterization
Before handling waste, you must understand the physicochemical profile that dictates the disposal path.[2][3]
Table 1: Disposal-Relevant Physicochemical Properties
| Property | Data | Operational Implication |
| Chemical Structure | Pyridazine ring (1,2-diazine) with Br and COOH substituents.[1][2][3][4] | Nitrogen-rich ring; potential for energetic decomposition if heated under confinement.[2][3] |
| Acidity (pKa) | ~3.5 - 4.0 (Estimated for COOH group) | Corrosive. Must not be stored in metal containers prone to acid corrosion.[1][2][3] Use Glass or HDPE.[2][3] |
| Halogen Content | Bromine (Br) at C5 position | Mandatory Segregation. Burning releases Hydrogen Bromide (HBr) gas.[1][2][3] |
| Physical State | Solid (Powder) | Dust hazard.[1][2][3] Hygroscopic potential.[1][2][3] |
| Reactivity | Incompatible with Strong Bases, Oxidizers.[1][2][5] | Do not place in "General Basic Waste" containers. |
Pre-Disposal Stabilization & Segregation
Goal: Transform the active reagent into a stable waste form ready for EHS pickup.
A. Solid Waste (Preferred)
If the material is currently a solid powder, keep it solid.[2][3]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Labeling: Mark clearly as "Hazardous Waste - Solid, Halogenated, Acidic."[1][2][3]
-
Chemical Name: Write the full name: "5-Bromopyridazine-3-carboxylic acid."
-
Hazard Codes: Add GHS stickers for Irritant (Exclamation Mark) and Corrosive (if applicable based on concentration).
B. Liquid Waste (Mother Liquors/Solutions)
If the material is dissolved in a solvent (e.g., DMSO, Methanol, DMF).[2][3]
-
Segregation: Pour only into the Halogenated Solvent Waste carboy.
-
Compatibility Check: Ensure the carboy does not contain strong bases (e.g., Sodium Methoxide waste), which could trigger an exothermic acid-base reaction.[1][2][3]
-
pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 6–8 with a dilute bicarbonate solution before adding to the main carboy, provided your local EHS protocol permits bench-top neutralization.[1][2][3]
The Disposal Workflow (Decision Tree)
The following logic flow ensures compliance with RCRA (USA) and hazardous waste regulations.
Figure 1: Operational decision tree for segregating halogenated heteroaromatic acid waste. Note that liquid waste defaults to the halogenated stream regardless of the solvent used, due to the solute's bromine content.[2]
Regulatory Framework & Compliance
Understanding the regulatory codes ensures your facility passes external audits.[2][3]
United States (RCRA - 40 CFR)[1][2][3]
-
Waste Characterization: This compound is not explicitly "P" or "U" listed. However, it is regulated based on Characteristics :
-
Generator Status: The weight of this waste counts toward your facility's monthly hazardous waste generator status.[1][2][3]
European Union (EWC Codes)[1][3]
Emergency Procedures
Spill Response (Bench Scale < 100g):
-
PPE: Nitrile gloves, safety goggles, lab coat.[2][3] (Respiratory protection recommended if dust is visible).[2][3]
-
Containment: If solid, cover with wet paper towels to prevent dust generation.[1][2][3] If liquid, use a universal absorbent pad.[2][3]
-
Neutralization: Wipe the area with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize residual acidity.[1][2][3]
-
Disposal: Place all cleanup materials (gloves, pads) into the Solid Hazardous Waste bin, not the regular trash.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 277636, 5-Bromopyridazine-3-carboxylic acid.[2][3] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][2][3] Retrieved from [Link][1][2][3]
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- 1. 5-Bromopyridine-3-carboxylic acid 98 20826-04-4 [sigmaaldrich.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 5-Bromopyridine-3-carboxylic acid - CAS-Number 20826-04-4 - Order from Chemodex [chemodex.com]
- 5. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
